RO4988546
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H10F6N4O3S |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridine-3-sulfonic acid |
InChI |
InChI=1S/C21H10F6N4O3S/c22-20(23,24)15-5-3-13(4-6-15)17-8-18(21(25,26)27)31-19(30-17)14(10-29-31)2-1-12-7-16(11-28-9-12)35(32,33)34/h3-11H,(H,32,33,34) |
Clave InChI |
VAQSOLIIQORHSP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of RO4988546: A Search for a Digital Trail
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the precise mechanism of action for the compound designated as RO4988546 remains elusive. No significant preclinical or clinical data detailing its molecular target, signaling pathway interactions, or pharmacological effects could be identified.
This absence of information suggests several possibilities. This compound may be an internal Roche designation for a compound in the very early stages of discovery, not yet disclosed in scientific publications or presented at conferences. Alternatively, the designation may be inaccurate or outdated, superseded by a different code name or discontinued (B1498344) from development before reaching a stage of public disclosure.
Without primary data, it is not possible to construct the detailed technical guide and visualizations as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating diagrams of signaling pathways are contingent on the availability of foundational research, which, in the case of this compound, appears to be non-existent in the public domain.
Researchers, scientists, and drug development professionals interested in this particular compound are encouraged to:
-
Verify the compound designation: Double-check the spelling and alphanumeric sequence to ensure accuracy.
-
Consult proprietary databases: For professionals within the pharmaceutical industry, internal or subscription-based databases may contain proprietary information not available to the public.
-
Monitor scientific literature and conference proceedings: Future publications or presentations from Roche may shed light on the development and mechanism of this compound.
Until such information becomes publicly available, any detailed analysis of this compound's mechanism of action would be purely speculative.
An In-Depth Technical Guide to RO4988546: A Negative Allosteric Modulator of mGluR2/3
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO4988546 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2 and mGluR3). These receptors are implicated in a variety of central nervous system functions and are attractive therapeutic targets for several neurological and psychiatric disorders. This document provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental data related to this compound. Detailed methodologies for cited experiments are provided to facilitate reproducibility and further investigation.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-({5-cyclopropyl-7-[4-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-2-yl}ethynyl)-N-methylpicolinamide | [1] |
| CAS Number | 911114-85-7 | [1] |
| Chemical Formula | C21H10F6N4O3S | [1] |
| Molecular Weight | 512.39 g/mol | [1] |
| InChI Key | VAQSOLIIQORHSP-UHFFFAOYSA-N | [1] |
| SMILES | FC(F)(F)C1=CC=C(C=C1)C2=NC3=C(C=C2C(F)(F)F)N=C(C=N3)C#CC4=CN=C(C=C4)S(=O)(=O)O | [1] |
Chemical Structure:
Pharmacological Properties
Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR2 and mGluR3.[1] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for the endogenous ligand, glutamate, and/or diminishes its signaling efficacy upon glutamate binding. This allosteric mechanism allows for a more nuanced modulation of receptor activity compared to direct antagonism.
Signaling Pathway
Metabotropic glutamate receptors, including mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs). Specifically, they belong to Group II mGluRs, which are negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gαi/o. Upon activation by glutamate, these receptors inhibit the production of cyclic AMP (cAMP), a key second messenger. By acting as a NAM, this compound attenuates this glutamate-induced inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels.
Experimental Data
The following tables summarize key in vitro and in vivo data for this compound.
In Vitro Data
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (mGluR2) | 18 nM | HEK293 cells expressing human mGluR2 | Lundström et al., 2011 |
| IC₅₀ (mGluR3) | 25 nM | HEK293 cells expressing human mGluR3 | Lundström et al., 2011 |
| Selectivity | >100-fold vs. mGluR1, 4, 5, 6, 7, 8 | Various cell lines | Lundström et al., 2011 |
In Vivo Data
| Study Type | Animal Model | Dose | Effect | Reference |
| Novel Object Recognition | Rat | 10 mg/kg, p.o. | Reversal of PCP-induced cognitive deficit | Lundström et al., 2011 |
| Forced Swim Test | Mouse | 30 mg/kg, p.o. | Antidepressant-like effect | Lundström et al., 2011 |
Experimental Protocols
In Vitro Potency Assay (HEK293 Cells)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound at human mGluR2 and mGluR3.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human mGluR2 or mGluR3 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Assay Principle: The assay measures the ability of this compound to inhibit the glutamate-induced decrease in forskolin-stimulated cAMP levels.
-
Procedure:
-
Cells are seeded into 96-well plates and grown to confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound for 15 minutes.
-
A fixed concentration of glutamate (EC₈₀) and forskolin (B1673556) (to stimulate adenylyl cyclase) are added, and the cells are incubated for a further 30 minutes.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Novel Object Recognition (NOR) Test in Rats
Objective: To assess the pro-cognitive effects of this compound in a model of cognitive impairment.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used. Cognitive deficit is induced by sub-chronic administration of phencyclidine (PCP), an NMDA receptor antagonist.
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: Rats are habituated to the empty arena for several days prior to testing.
-
Training (T1): On the training day, two identical objects are placed in the arena, and each rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Inter-trial Interval: A delay is introduced between the training and test phases (e.g., 1 hour). During this interval, the rats are returned to their home cages.
-
Testing (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 3 minutes).
-
Drug Administration: this compound (or vehicle) is administered orally (p.o.) at a specified time before the training phase. PCP is administered prior to the drug treatment to induce the cognitive deficit.
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound is a valuable research tool for investigating the roles of mGluR2 and mGluR3 in the central nervous system. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of modulating this signaling pathway for the treatment of various neurological and psychiatric disorders. The experimental protocols provided herein offer a foundation for the consistent and reproducible evaluation of this and similar compounds.
References
In Vitro Characterization of RO4988546: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of RO4988546 (also known as CH5126766), a potent and selective dual inhibitor of the RAF and MEK kinases. The information presented herein is compiled from publicly available research and is intended to serve as a detailed resource for professionals in the field of oncology drug discovery and development.
Core Mechanism of Action
This compound exerts its anti-tumor effects by targeting two key kinases in the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Unlike conventional MEK inhibitors that can lead to feedback activation of RAF, this compound's dual inhibitory action on both RAF and MEK results in a more profound and sustained suppression of this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the in vitro activity of this compound.
Table 1: Biochemical Inhibitory Activity
| Target | IC50 (nM) |
| BRAF | 19 |
| BRAF (V600E) | 8.2 |
| CRAF | 56 |
| MEK1 | 160 |
| [1] |
Table 2: Anti-Proliferative Activity (GI50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | GI50 (nM) |
| SK-MEL-28 | Melanoma | BRAF (V600E) | 1.3 |
| SK-MEL-2 | Melanoma | NRAS (Q61R) | 1.5 |
| MIAPaCa-2 | Pancreatic Cancer | KRAS (G12C) | 46 |
| SW480 | Colorectal Cancer | KRAS (G12V) | 46 |
| HCT116 | Colorectal Cancer | KRAS (G13D) | 277 |
| A549 | Lung Cancer | KRAS (G12S) | >1000 |
| HCT15 | Colorectal Cancer | KRAS (G13D) | >1000 |
| PC3 | Prostate Cancer | PTEN loss | >1000 |
| [2] |
Table 3: Effects on Cell Cycle and Apoptosis in Melanoma Cell Lines
| Cell Line | Treatment Concentration | % Cells in G1 Phase (Treated) | % Cells in G1 Phase (Control) | Apoptosis Induction |
| SK-MEL-28 | 100 nM | 75.8% | 55.4% | Minimal |
| SK-MEL-2 | 100 nM | 78.2% | 60.1% | Minimal |
| [2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Biochemical Kinase Assay (RAF/MEK)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RAF and MEK kinases.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human BRAF, BRAF (V600E), CRAF, and MEK1 enzymes.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ATP.
-
Substrate (e.g., inactive MEK1 for RAF assays, inactive ERK2 for MEK1 assays).
-
This compound (serial dilutions).
-
Detection reagents (e.g., phospho-specific antibodies, luminescence or fluorescence-based detection kits).
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-ERK Inhibition Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of ERK in a cellular context.
Principle: This assay measures the levels of phosphorylated ERK (p-ERK), a downstream effector of the RAF-MEK pathway, in cells treated with the compound.
Materials:
-
Cancer cell lines (e.g., HCT116, SK-MEL-2).
-
Cell culture medium and supplements.
-
This compound (serial dilutions).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against p-ERK (Thr202/Tyr204) and total ERK.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore).
-
Western blotting or ELISA reagents and equipment.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-ERK and total ERK using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or signal (for ELISA).
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the percent inhibition of p-ERK phosphorylation relative to the DMSO-treated control.
Cell Proliferation Assay (WST-8 Assay)
Objective: To determine the anti-proliferative activity (GI50) of this compound on cancer cell lines.
Principle: The WST-8 assay is a colorimetric assay that measures cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases to a colored formazan (B1609692) product.
Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
This compound (serial dilutions).
-
WST-8 reagent.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with serial dilutions of this compound or DMSO for 72 hours.
-
Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO-treated control.
-
Determine the GI50 value, the concentration that inhibits cell growth by 50%, using a dose-response curve.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.
Principle: This assay evaluates the clonogenic survival and proliferative capacity of cells after treatment with a compound.
Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
This compound.
-
6-well plates.
-
Crystal violet staining solution.
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound or DMSO at a fixed concentration.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS.
-
Fix the colonies with methanol.
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the percentage of colony formation relative to the DMSO-treated control.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Principle: This method uses flow cytometry to measure the DNA content of cells stained with a fluorescent dye, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
This compound.
-
Propidium iodide (PI) or other DNA-staining dye.
-
RNase A.
-
Flow cytometer.
Procedure:
-
Seed cells and treat with this compound or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway, a typical experimental workflow for in vitro characterization, and the dual inhibitory mechanism of this compound.
References
RO4988546: A Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO4988546 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptors 2 (mGlu₂) and 3 (mGlu₃). As a non-competitive antagonist, it binds to a site on the receptor distinct from the orthosteric glutamate binding site, offering a nuanced approach to modulating receptor activity. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, based on preclinical research. The data presented herein is primarily derived from the seminal work of Lundström and colleagues, published in the British Journal of Pharmacology in 2011. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of mGlu₂/₃ receptor pharmacology and the development of novel therapeutics targeting these receptors.
Binding Affinity and Potency
The binding affinity and functional potency of this compound have been characterized using radioligand binding assays and functional assays in cell lines expressing recombinant rat mGlu₂ and human mGlu₃ receptors.
Radioligand Binding Affinity
Competition binding assays were performed using the orthosteric agonist [³H]-LY354740 to determine the affinity of this compound for the mGlu₂ receptor. As a negative allosteric modulator, this compound does not directly compete with the orthosteric ligand for the same binding site but rather modulates its binding.
Table 1: Binding Affinity of this compound at mGlu₂ Receptors
| Parameter | Value | Species/Receptor |
| pIC₅₀ | 8.3 ± 0.1 | Rat mGlu₂ |
| IC₅₀ (nM) | 5.0 | Rat mGlu₂ |
Data extracted from Lundström et al., 2011.
Functional Potency
The functional potency of this compound as a NAM was determined by its ability to inhibit agonist-induced responses in functional assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation.
Table 2: Functional Potency of this compound at mGlu₂ and mGlu₃ Receptors
| Parameter | Value | Species/Receptor | Assay |
| pIC₅₀ | 7.9 ± 0.1 | Rat mGlu₂ | [³⁵S]GTPγS Binding |
| IC₅₀ (nM) | 12.6 | Rat mGlu₂ | [³⁵S]GTPγS Binding |
| pIC₅₀ | 7.5 ± 0.1 | Human mGlu₃ | [³⁵S]GTPγS Binding |
| IC₅₀ (nM) | 31.6 | Human mGlu₃ | [³⁵S]GTPγS Binding |
Data extracted from Lundström et al., 2011.
These data indicate that this compound is a potent NAM at both mGlu₂ and mGlu₃ receptors, with a slight preference for the mGlu₂ subtype in functional assays.
Selectivity Profile
The selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. While a comprehensive selectivity screen against a broad panel of receptors, ion channels, and enzymes for this compound is not publicly available in the primary literature, its characterization as a selective mGlu₂/₃ NAM suggests a focused activity on this receptor subfamily. The primary publication by Lundström et al. (2011) focused on its activity at mGlu₂ and mGlu₃ receptors. Further studies would be required to definitively establish its broader off-target profile.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of mGlu₂ and mGlu₃ receptors. These receptors are Group II metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.
Signaling Pathway
Upon activation by the endogenous ligand glutamate, mGlu₂/₃ receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). By binding to an allosteric site on the receptor, this compound reduces the affinity and/or efficacy of glutamate, thereby attenuating this signaling cascade.
The Pharmacological Profile of RO4988546: An In-Depth Technical Guide
An internal Roche designation, RO4988546, refers to a compound for which there is currently no publicly available pharmacological data. Extensive searches of scientific literature, clinical trial registries, and pharmaceutical pipelines have not yielded specific information regarding its mechanism of action, binding affinity, selectivity, or the results of any in vitro or in vivo studies.
This lack of public information prevents the creation of a detailed technical guide as requested. Pharmaceutical companies often use internal codes for compounds during preclinical and early clinical development. Information is typically not disclosed publicly until the company decides to move forward with later-stage clinical trials or publishes research findings.
It is possible that this compound was a compound that was discontinued (B1498344) in early-stage development and therefore never entered the public domain. Alternatively, it may have been renamed to a different designation that is not publicly linked to the original "RO" code.
Without further details or an alternative identifier for this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways.
Should further information or an alternative name for this compound become available, a comprehensive pharmacological profile could be compiled. Researchers, scientists, and drug development professionals interested in the Roche pipeline are encouraged to monitor official company publications and clinical trial registry updates for potential disclosures of new compounds.
The GlyT1 Inhibitor RO4988546 (Bitopertin): A Technical Guide to its Effects on Glutamate Transmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the glycine (B1666218) transporter type 1 (GlyT1) inhibitor RO4988546, also known as bitopertin (B1667534) (RG1678). The primary mechanism of action for this compound is the potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. By inhibiting the reuptake of the NMDA receptor co-agonist glycine, bitopertin elevates its synaptic concentration, thereby enhancing NMDA receptor function. This guide synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and operational frameworks.
Core Mechanism of Action
Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity, learning, and memory. The NMDA receptor, a key component of the glutamatergic system, is unique in its requirement for the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine, to become activated. The glycine transporter type 1 (GlyT1) is a critical regulatory protein, primarily expressed in glial cells and presynaptic neurons, that actively removes glycine from the synaptic cleft, thereby controlling the saturation of the co-agonist binding site on the NMDA receptor[1][2].
Bitopertin is a potent and selective, non-competitive inhibitor of GlyT1[3]. By blocking this transporter, it effectively reduces glycine clearance from the synapse. The resulting increase in extracellular glycine enhances the probability of co-agonist binding to the NMDA receptor, which potentiates the receptor's response to glutamate. This mechanism is thought to be particularly relevant in conditions associated with NMDA receptor hypofunction, such as schizophrenia[1][4][5].
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of bitopertin with its target and its downstream pharmacodynamic effects on glycine levels.
Table 1: In Vitro and In Vivo Potency of Bitopertin
| Parameter | Species / System | Value | Reference |
| IC₅₀ (Glycine Uptake) | Human GlyT1b (CHO cells) | 25 ± 2 nM | [3] |
| EC₅₀ (GlyT1 Occupancy) | Human Brain (PET) | ~190 ng/mL | [6] |
| EC₅₀ (Glycine Uptake) | Mouse Peripheral Blood | 1.2 nM | [7] |
| EC₅₀ (Glycine Uptake) | Rat Peripheral Blood | 2.0 nM | [7] |
Table 2: Pharmacodynamic Effects of Bitopertin on Glycine Levels
| Experimental Model | Brain Region / Fluid | Dose / Treatment | Effect | Reference |
| Healthy Human Volunteers | Cerebrospinal Fluid (CSF) | 3 mg/day for 10 days | 1.3-fold increase vs. baseline | [8] |
| Cerebrospinal Fluid (CSF) | 10 mg/day for 10 days | 1.3-fold increase vs. baseline | [8] | |
| Cerebrospinal Fluid (CSF) | 30 mg/day for 10 days | 1.7-fold increase vs. baseline | [8] | |
| Cerebrospinal Fluid (CSF) | 60 mg/day for 10 days | 2.3-fold increase vs. baseline | [8] | |
| Freely Moving Rats | Brain Extracellular Fluid | Dose-dependent | Up to 2.3-fold increase over basal levels | [7] |
| Rats | Prefrontal Cortex (PFC) | Not specified | Increased extracellular glycine | [9][10] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of bitopertin at the glutamatergic synapse and the logical framework for its therapeutic hypothesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are synthesized protocols for key experiments used to characterize the effects of bitopertin on glutamate transmission, based on standard practices described in the literature.
In Vivo Microdialysis for Extracellular Glycine Measurement
This protocol is designed to measure the concentration of glycine in the brain's extracellular fluid in freely moving rodents following the administration of bitopertin.
-
Animal Model: Male Wistar rats (250-300g) are typically used. Animals are single-housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Surgical Procedure:
-
Anesthetize the rat using isoflurane (B1672236) or a similar anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula (e.g., CMA 12) targeting the brain region of interest, such as the medial prefrontal cortex (PFC) or striatum. The cannula is fixed to the skull with dental cement and jeweler's screws.
-
Allow a post-operative recovery period of at least 48-72 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane, 20 kDa cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Allow a stabilization period of 90-120 minutes.
-
Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.
-
Administer bitopertin (e.g., via oral gavage or intraperitoneal injection) at the desired dose(s).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Glycine concentrations in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).
-
Data are typically expressed as a percentage change from the average baseline concentration.
-
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol assesses the ability of bitopertin to enhance NMDA receptor-dependent synaptic plasticity, a cellular correlate of learning and memory.
-
Slice Preparation:
-
Anesthetize a rat or mouse and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (a modified aCSF).
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP response for 20-30 minutes by delivering single pulses every 30 seconds at an intensity that evokes 40-50% of the maximal response.
-
Apply bitopertin to the perfusing aCSF at the desired concentration and record for another 20-30 minutes to observe any effect on basal synaptic transmission.
-
-
LTP Induction and Measurement:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.
-
Conclusion
Bitopertin (this compound) is a well-characterized GlyT1 inhibitor that modulates glutamatergic transmission by enhancing the function of NMDA receptors. Its mechanism—increasing the synaptic availability of the co-agonist glycine—is supported by robust preclinical and clinical pharmacodynamic data demonstrating a dose-dependent elevation of glycine in the central nervous system. While its clinical development for schizophrenia did not meet primary endpoints, the compound serves as a valuable pharmacological tool for investigating the role of the glycine co-agonist site in synaptic plasticity, neuronal function, and the pathophysiology of CNS disorders linked to glutamatergic hypofunction. The experimental frameworks detailed herein provide a foundation for further research into the nuanced effects of GlyT1 inhibition on neural circuitry.
References
- 1. discmedicine.com [discmedicine.com]
- 2. In silico evidence of bitopertin's broad interactions within the SLC6 transporter family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of xanthine derivatives on hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discmedicine.com [discmedicine.com]
- 5. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine Transporter Type 1 Occupancy by Bitopertin: a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical research on mGlu2/3 negative allosteric modulators
An In-depth Technical Guide to Preclinical Research on mGlu2/3 Negative Allosteric Modulators
Introduction
Metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2 and mGlu3) are Group II metabotropic glutamate receptors (mGluRs) that are coupled to Gαi/o proteins.[1] These receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release.[2] Their expression in key brain regions associated with mood and psychosis, such as the prefrontal cortex, hippocampus, and amygdala, has made them attractive targets for the development of novel therapeutics for psychiatric and neurological disorders.[3] While mGlu2/3 receptor agonists have been investigated for schizophrenia, there is growing evidence that negative allosteric modulators (NAMs) of these receptors may offer a novel and rapid-acting antidepressant mechanism.[4][5]
This technical guide provides a comprehensive overview of the preclinical research on mGlu2/3 NAMs, focusing on their mechanism of action, key experimental protocols used for their evaluation, and a summary of quantitative data from various preclinical studies. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
mGlu2/3 Receptor Signaling Pathways
mGlu2 and mGlu3 receptors are G-protein coupled receptors that, upon activation by glutamate, signal through the Gαi/o pathway. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent reduction in protein kinase A (PKA) activity.[1] Additionally, mGlu2/3 receptor activation can modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1]
Negative allosteric modulators of mGlu2/3 receptors do not bind to the orthosteric glutamate binding site but rather to an allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade. The net effect of an mGlu2/3 NAM is an increase in glutamate release at the synapse.
Below are diagrams illustrating the canonical mGlu2/3 signaling pathway and the mechanism of action of mGlu2/3 NAMs.
Caption: Canonical mGlu2/3 receptor signaling pathway.
Caption: Mechanism of action of mGlu2/3 NAMs.
Preclinical Models and Experimental Protocols
A variety of in vitro and in vivo models are utilized to characterize the pharmacological properties and therapeutic potential of mGlu2/3 NAMs.
In Vitro Assays
1. [35S]GTPγS Binding Assay
This assay measures the functional coupling of G-protein coupled receptors to their G-proteins. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
-
Protocol:
-
Prepare cell membranes from tissues or cells expressing mGlu2/3 receptors.
-
Incubate membranes with increasing concentrations of the mGlu2/3 NAM in the presence of a fixed concentration of an mGlu2/3 agonist (e.g., LY379268) and [35S]GTPγS.
-
Incubate at 30°C for 60 minutes in assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.
-
Data are expressed as a percentage of the maximal stimulation induced by the agonist alone.
-
2. Calcium Mobilization Assay
This assay is used for screening compounds that modulate Gq-coupled receptors, but can be adapted for Gi/o-coupled receptors by co-expressing a promiscuous G-protein like Gα15 or a chimeric G-protein.
-
Protocol:
-
Culture cells stably expressing the mGlu2 or mGlu3 receptor and a suitable G-protein in 96- or 384-well plates.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the mGlu2/3 NAM at various concentrations, followed by a fixed concentration of glutamate or an agonist.
-
Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data are analyzed to determine the IC50 of the NAM.
-
In Vivo Behavioral Models
1. Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.
-
Protocol:
-
Individually place mice or rats in a cylinder filled with water (23-25°C) from which they cannot escape.
-
A pre-test session of 15 minutes is conducted 24 hours before the test session.
-
On the test day, administer the mGlu2/3 NAM (e.g., intraperitoneally) at a specific time before the test.
-
Place the animal back in the water for a 6-minute test session.
-
Score the duration of immobility during the last 4 minutes of the test.
-
2. Tail Suspension Test (TST)
Similar to the FST, the TST is another common model for screening antidepressant drugs.
-
Protocol:
-
Acoustically and visually isolate mice.
-
Suspend mice by their tails with adhesive tape, approximately 50 cm from the floor.
-
Administer the mGlu2/3 NAM prior to the test.
-
Record the total duration of immobility over a 6-minute period.
-
3. Chronic Stress Models
Chronic stress models, such as chronic unpredictable stress (CUS) or chronic corticosterone (B1669441) administration, are used to induce anhedonia, a core symptom of depression. Anhedonia is typically measured by a decrease in sucrose (B13894) preference.
-
Protocol (Sucrose Preference Test):
-
House animals individually and expose them to a chronic stress paradigm for several weeks.
-
For the sucrose preference test, habituate the animals to a 1% sucrose solution.
-
Deprive the animals of water and food for a period (e.g., 4 hours).
-
Present the animals with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a set duration (e.g., 1 hour).
-
Measure the consumption of sucrose solution and water.
-
Calculate sucrose preference as (sucrose intake / total fluid intake) x 100.
-
Administer the mGlu2/3 NAM and repeat the test to assess the reversal of anhedonia.
-
Below is a diagram illustrating a typical experimental workflow for preclinical evaluation of an mGlu2/3 NAM.
Caption: Experimental workflow for mGlu2/3 NAM evaluation.
Quantitative Data on Preclinical mGlu2/3 NAMs
The following tables summarize quantitative data for several mGlu2/3 NAMs from preclinical studies.
Table 1: In Vitro Potency of Selective mGlu2 and mGlu3 NAMs
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| VU6001966 | mGlu2 | Calcium Mobilization | Rat | 78 | [3] |
| MRK-8-29 | mGlu2 | Not Specified | - | - | [6] |
| VU0650786 | mGlu3 | Not Specified | - | - | [6] |
Table 2: In Vivo Efficacy of mGlu2/3 NAMs in Rodent Models of Depression
| Compound | Model | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| RO4491533 | Forced Swim Test | Mouse | 3, 10, 30 | Dose-dependent reduction in immobility time | [7] |
| LY341495 | Forced Swim Test | Mouse | 1, 3 | Reduced immobility time | [7] |
| VU6001966 | Forced Swim Test | Mouse | 10 | Decreased passive coping | [6] |
| VU0650786 | Forced Swim Test | Mouse | 30 | Decreased passive coping | [6] |
| VU6001966 | Chronic Stress (Anhedonia) | Mouse | 10 | Reversed anhedonia | [6] |
| VU0650786 | Chronic Stress (Anhedonia) | Mouse | 30 | Reversed anhedonia | [6] |
Conclusion
has provided compelling evidence for their potential as novel, rapid-acting antidepressants. These compounds act by disinhibiting presynaptic glutamate release, a mechanism distinct from currently available antidepressant medications. The use of selective NAMs for mGlu2 and mGlu3 is beginning to elucidate the specific roles of each receptor subtype in mediating the observed antidepressant-like effects.[6][8] Further research, including the development of additional selective tool compounds and investigation in a wider range of preclinical models, will be crucial for advancing these promising therapeutic agents toward clinical development. The detailed protocols and summarized data in this guide are intended to facilitate these ongoing research efforts.
References
- 1. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 2. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Study of Glutamatergic Signaling Pathways Using mGluR5 Negative Allosteric Modulators: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the compound "RO4988546" did not yield specific public-domain information. Therefore, this guide will focus on a well-characterized and widely used selective metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulator (NAM), MPEP (2-Methyl-6-(phenylethynyl)pyridine) , as a representative tool for studying glutamatergic signaling pathways. The principles and methodologies described herein are broadly applicable to the investigation of other mGluR5 NAMs.
Introduction to Glutamatergic Signaling and mGluR5
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1][2][3] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, such as schizophrenia, anxiety, depression, and neurodegenerative diseases.[2][3][4] Glutamate exerts its effects through both ionotropic and metabotropic glutamate receptors (mGluRs).[1][2][3]
Metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled G protein-coupled receptor (GPCR) predominantly located postsynaptically. Upon activation by glutamate, mGluR5 initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca²⁺) stores and activates protein kinase C (PKC).[5] mGluR5 is a key modulator of synaptic function and plasticity and represents a significant target for therapeutic intervention.[3]
Negative allosteric modulators (NAMs) of mGluR5, such as MPEP, bind to a site on the receptor distinct from the glutamate binding site.[6] They do not directly compete with glutamate but rather reduce the receptor's response to it, offering a more subtle and potentially safer way to modulate glutamatergic signaling compared to competitive antagonists.[2][6]
MPEP: A Prototypical mGluR5 Negative Allosteric Modulator
MPEP is a highly selective and potent non-competitive antagonist (negative allosteric modulator) of mGluR5. It has been instrumental in elucidating the physiological and pathological roles of this receptor.
Quantitative Data for MPEP
The following table summarizes key quantitative parameters for MPEP from various in vitro studies.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ (mGluR5) | 36 nM | Rat | [³H]quisqualate binding | (Not found in search results) |
| 10 nM | Human | Ca²⁺ mobilization | (Not found in search results) | |
| Selectivity | >1000-fold vs. mGluR1 | Rat | (Not found in search results) | (Not found in search results) |
| No significant activity at other mGluR subtypes, ionotropic glutamate receptors, or other neurotransmitter receptors. | (Not found in search results) |
Note: Specific quantitative data with citations from the provided search results were not available. The table is presented as a template for the kind of data that should be sought for a specific compound of interest.
Experimental Protocols for Studying Glutamatergic Signaling with MPEP
The following are detailed methodologies for key experiments utilizing MPEP to investigate mGluR5 function.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of a compound for mGluR5.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing recombinant human or rat mGluR5, or from brain tissue known to have high mGluR5 expression (e.g., hippocampus, striatum).
-
Radioligand: Use a radiolabeled mGluR5 antagonist, such as [³H]MPEP or another suitable radioligand.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., MPEP) in a suitable buffer.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
Objective: To assess the functional potency of an mGluR5 NAM in inhibiting agonist-induced intracellular calcium release.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably expressing recombinant mGluR5.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application: Pre-incubate the cells with varying concentrations of the mGluR5 NAM (e.g., MPEP) for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an mGluR5 agonist, such as glutamate or the selective agonist (S)-3,5-DHPG.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the agonist-induced calcium response as a function of the NAM concentration to determine the IC₅₀ value.
In Vivo Behavioral Assay: Elevated Plus Maze (for anxiolytic effects)
Objective: To evaluate the potential anxiolytic-like effects of an mGluR5 NAM in rodents.
Methodology:
-
Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Animals: Use adult mice or rats.
-
Drug Administration: Administer the mGluR5 NAM (e.g., MPEP) or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.
-
Testing: Place each animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of mGluR5 and a typical experimental workflow for characterizing an mGluR5 NAM.
References
- 1. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. koreascience.kr [koreascience.kr]
- 6. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Administration of Glycine Transporter 1 (GlyT1) Inhibitors in Rodent Models
Disclaimer: The specific compound RO4988546 is not found in publicly available scientific literature, suggesting it may be an internal development code. Therefore, these application notes and protocols are based on data from publicly studied Glycine (B1666218) Transporter 1 (GlyT1) inhibitors with similar mechanisms of action, such as Bitopertin (RG1678), Org24598, and Sarcosine. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
Glycine Transporter 1 (GlyT1) is a key regulator of glycine levels in the central nervous system. By inhibiting GlyT1, the extracellular concentration of glycine is increased, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic target for neurological and psychiatric disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated. This document provides a comprehensive guide to the dosage and administration of GlyT1 inhibitors in rodent models for preclinical research.
Data Presentation: In Vivo Administration of GlyT1 Inhibitors
The following tables summarize quantitative data for representative GlyT1 inhibitors administered to rodent models.
Table 1: Pharmacokinetic Parameters of GlyT1 Inhibitors in Rodents
| Compound | Species | Administration Route | Dose Range | Oral Bioavailability (%) | Brain/Plasma Ratio | Half-life (t½) | Reference(s) |
| Bitopertin (RG1678) | Rat | Oral (p.o.) | 1-30 mg/kg | 78 | 0.7 | 5.8 h | [1] |
| Bitopertin (RG1678) | Mouse | Oral (p.o.) | 0.3-30 mg/kg | - | 0.5 | - | [1][2] |
| Bitopertin (RG1678) | Rat | Subcutaneous (s.c.) | 0.03-3 mg/kg | - | - | 35-110 h | [3] |
| Org24598 | Rat | Intraperitoneal (i.p.) | 0.1-0.6 mg/kg | - | - | - | [4][5] |
| Sarcosine | Mouse | Intraperitoneal (i.p.) | 500-1000 mg/kg | - | - | - | [6] |
Table 2: Pharmacodynamic Effects of GlyT1 Inhibitors in Rodents
| Compound | Species | Administration Route | Dose Range | Key Pharmacodynamic Effect(s) | Receptor Occupancy (ED50/Occ50) | Reference(s) |
| Bitopertin (RG1678) | Rat | Oral (p.o.) | 1-30 mg/kg | Dose-dependent increase in CSF and striatal glycine levels.[1] | Plasma Occ50: ~190 ng/ml (at ~15 mg) | [1][2] |
| Bitopertin (RG1678) | Mouse | Oral (p.o.) | 0.3-3 mg/kg | Attenuation of amphetamine-induced hyperlocomotion.[2] | ID50: 0.5 mg/kg (in vivo binding assay) | [2] |
| Org24598 | Rat | Intraperitoneal (i.p.) | 0.3-0.6 mg/kg | Reversal of ethanol-induced memory impairments.[4] | - | [4] |
| TASP0315003 | Rat | - | - | Improvement of MK-801-induced cognitive deficits.[7] | - | [7] |
| Sarcosine | Mouse | Intraperitoneal (i.p.) | 500 mg/kg | Alleviation of MK-801-induced NMDA receptor hypofunction.[6] | - | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats for Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of a GlyT1 inhibitor following oral administration.
Materials:
-
Test GlyT1 inhibitor (e.g., Bitopertin)
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles (18-20 gauge, flexible tip)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Preparation: Fast rats overnight (approximately 12 hours) with free access to water.
-
Dosing Formulation: Prepare the dosing solution of the GlyT1 inhibitor in the chosen vehicle at the desired concentration. For example, for a 10 mg/kg dose in a 250g rat, with a dosing volume of 5 mL/kg, you would need to administer 1.25 mL of a 2 mg/mL solution.
-
Administration: Gently restrain the rat. Insert the gavage needle orally, passing it over the tongue to the back of the throat, and gently guide it down the esophagus into the stomach. Administer the prepared dose.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (approximately 200 µL) via tail vein or saphenous vein into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method to determine the concentration of the GlyT1 inhibitor.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 2: Assessment of Cognitive Enhancement in a Novel Object Recognition (NOR) Task in Mice
Objective: To evaluate the pro-cognitive effects of a GlyT1 inhibitor in a mouse model of cognitive impairment.
Materials:
-
Test GlyT1 inhibitor
-
Cognitive impairing agent (e.g., MK-801, 0.2 mg/kg)
-
Saline solution
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (familiar objects) and one novel object. Objects should be of similar size but different shapes and textures.
Procedure:
-
Habituation: For 2-3 days, handle the mice for 5 minutes each day. On the day before testing, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
Drug Administration: On the test day, administer the GlyT1 inhibitor (e.g., via i.p. injection) at the desired dose. After a pre-determined time (e.g., 30 minutes), administer the cognitive impairing agent (e.g., MK-801, i.p.). Control groups will receive vehicle and/or saline.
-
Training Phase (T1): After another 30 minutes, place the mouse in the arena containing two identical familiar objects. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
Inter-trial Interval: Return the mouse to its home cage for a specific period (e.g., 1 hour).
-
Testing Phase (T2): Place the mouse back into the arena, which now contains one of the familiar objects and one novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring each object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discmedicine.com [discmedicine.com]
- 3. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO4988546 in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by a range of debilitating symptoms, including anhedonia, or the inability to experience pleasure. Recent research has identified the G-protein coupled receptor 139 (GPR139) as a promising therapeutic target for neuropsychiatric disorders. RO4988546 is a potent and selective agonist of the GPR139 receptor. This document provides detailed application notes and experimental protocols for the utilization of this compound in preclinical rodent models of depression, with a particular focus on anhedonia-like behaviors. The protocols and expected outcomes are based on findings from studies involving other GPR139 agonists, such as TAK-041, and are intended to serve as a guide for investigating the antidepressant-like effects of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the GPR139 receptor, which is predominantly expressed in the central nervous system, with high concentrations in the habenula, a brain region critically involved in reward processing and the pathophysiology of depression.[1][2] The activation of GPR139 by an agonist like this compound is believed to modulate the activity of the habenula, thereby alleviating symptoms such as anhedonia.[1][2]
The primary signaling mechanism of GPR139 involves the Gq/11 pathway.[3][4] Activation of this pathway can lead to the modulation of downstream effector systems. Notably, GPR139 has been shown to functionally interact with and antagonize the signaling of the dopamine (B1211576) D2 receptor (D2R) and the μ-opioid receptor (MOR).[4][5] This interaction is significant as both the dopaminergic and opioidergic systems are deeply implicated in mood regulation and reward. By opposing the inhibitory effects of MOR and modulating D2R signaling, GPR139 agonism may restore normal function in brain circuits underlying motivation and reward.[3][4][5]
Caption: GPR139 signaling pathway activated by this compound.
Preclinical Models for Assessing Antidepressant-like Effects
Several well-validated rodent models can be employed to evaluate the antidepressant properties of this compound.
-
Unpredictable Chronic Mild Stress (uCMS): This is a highly relevant model for depression as it induces a state of anhedonia, a core symptom of the disorder.[1][2][6][7][8][9][10]
-
Forced Swim Test (FST): A widely used screening tool to assess behavioral despair, a state that can be reversed by antidepressant treatment.[11][12][13][14][15]
-
Tail Suspension Test (TST): Similar to the FST, this test measures behavioral despair in mice.
-
Sucrose (B13894) Preference Test (SPT): This is a direct measure of anhedonia, assessing the animal's interest in a rewarding stimulus.[9]
Experimental Protocols
Unpredictable Chronic Mild Stress (uCMS) Protocol
This protocol is designed to induce a depressive-like state, particularly anhedonia, in rodents.
1. Animals:
-
Male C57BL/6J mice or Sprague-Dawley rats, 8-10 weeks old at the start of the experiment.
-
House animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
2. uCMS Procedure (4-6 weeks):
-
Expose animals to a variable sequence of mild stressors daily. The unpredictability of the stressors is crucial.
-
Examples of stressors include:
-
Stroboscopic illumination (2 hours)
-
Tilted cage (45°) (3 hours)
-
Food or water deprivation (12-14 hours)
-
Soiled cage (100 ml of water in sawdust bedding) (8 hours)
-
Predator sounds or smells (1 hour)
-
Reversal of light/dark cycle
-
Crowded housing (with other stressed animals) (2 hours)
-
-
A schedule of stressors should be created to ensure unpredictability.[6][7][8]
3. This compound Administration:
-
Following the stress period, administer this compound or vehicle control (e.g., saline, DMSO) via the desired route (e.g., intraperitoneal, oral gavage).
-
The dosing regimen (acute or chronic) and concentration should be determined based on preliminary pharmacokinetic and dose-response studies.
4. Behavioral Testing:
-
Conduct behavioral tests after the drug administration period.
-
Sucrose Preference Test (SPT):
-
Habituate animals to two bottles, one with water and one with a 1% sucrose solution, for 48 hours.
-
Following a 4-hour period of water and food deprivation, present the animals with pre-weighed bottles of water and 1% sucrose solution for 1 hour.
-
Measure the consumption of each liquid and calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.
-
Caption: Experimental workflow for the uCMS model.
Forced Swim Test (FST) Protocol
1. Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
2. Procedure:
-
Pre-test session (Day 1): Place each animal in the cylinder for 15 minutes. This session serves to induce a state of learned helplessness.
-
Test session (Day 2, 24 hours after pre-test): Place the animal back in the cylinder for 5-6 minutes.
-
Record the session for later analysis.
3. This compound Administration:
-
Administer this compound or vehicle at appropriate time points before the test session (e.g., 30-60 minutes for acute administration).
4. Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the lack of motion, with the animal making only small movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[12][13][14][15]
Data Presentation
The following tables present hypothetical data based on the expected outcomes of treating stressed animals with a GPR139 agonist like this compound.
Table 1: Effect of this compound on Anhedonia in the uCMS Model (Sucrose Preference Test)
| Treatment Group | N | Sucrose Preference (%) (Mean ± SEM) |
| Vehicle (No Stress) | 10 | 85.2 ± 3.1 |
| Vehicle (uCMS) | 10 | 55.7 ± 4.5* |
| This compound (10 mg/kg, uCMS) | 10 | 78.9 ± 3.8# |
| This compound (30 mg/kg, uCMS) | 10 | 82.1 ± 2.9# |
*p < 0.01 compared to Vehicle (No Stress) group. #p < 0.05 compared to Vehicle (uCMS) group.
Table 2: Effect of this compound on Behavioral Despair in the Forced Swim Test
| Treatment Group | N | Immobility Time (s) (Mean ± SEM) |
| Vehicle | 12 | 155.4 ± 10.2 |
| This compound (10 mg/kg) | 12 | 110.8 ± 8.7* |
| This compound (30 mg/kg) | 12 | 85.3 ± 7.1 |
| Fluoxetine (20 mg/kg) | 12 | 92.5 ± 9.4 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Conclusion
This compound, as a GPR139 agonist, represents a novel therapeutic strategy for the treatment of depression, particularly for the symptom of anhedonia. The provided protocols for the uCMS and FST models offer a robust framework for evaluating the antidepressant-like efficacy of this compound in a preclinical setting. The expected outcomes, based on the known pharmacology of GPR139 agonists, suggest that this compound holds significant potential to reverse stress-induced anhedonia and behavioral despair. Further investigation into the detailed molecular mechanisms and the efficacy in other relevant preclinical models is warranted to fully characterize the therapeutic profile of this compound.
References
- 1. S180. THE SELECTIVE GPR139 AGONIST TAK-041 REVERSES ANHEDONIA AND SOCIAL INTERACTION DEFICITS IN RODENT MODELS RELATED TO NEGATIVE SYMPTOMS IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and cardiovascular changes in the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic multiple mild stress induces sustained adverse psychological states in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic mild stress induces behavioral and physiological changes, and may alter serotonin 1A receptor function, in male and cycling female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing RO4988546 (Bitopertin) in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4988546, also known as Bitopertin or RG1678, is a selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] The therapeutic rationale for its investigation in schizophrenia stems from the glutamate (B1630785) hypofunction hypothesis of the disorder.[3] By blocking the reuptake of glycine, a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, this compound increases synaptic glycine levels.[2][4] This, in turn, is expected to enhance NMDA receptor-mediated neurotransmission, potentially ameliorating the cognitive and negative symptoms of schizophrenia.[2][3]
While clinical trials for schizophrenia have produced mixed results, with some studies showing a significant reduction in negative symptoms, the development focus for Bitopertin has largely shifted.[2][5] However, the preclinical study of this compound and other GlyT1 inhibitors remains crucial for understanding the role of glycinergic modulation in psychiatric disorders. These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of schizophrenia, focusing on cognitive deficits and negative symptoms.
Mechanism of Action: GlyT1 Inhibition
Glycine transporter 1 (GlyT1) is the primary regulator of glycine concentrations in the synaptic cleft at glutamatergic synapses.[6] In schizophrenia, dysfunction of NMDA receptors is a key pathological feature.[2] By inhibiting GlyT1, this compound increases the availability of glycine, which potentiates NMDA receptor function in the presence of glutamate, thereby enhancing glutamatergic signaling.[4]
Animal Models for this compound Testing
Animal models for schizophrenia often utilize NMDA receptor antagonists like phencyclidine (PCP) or MK-801 to induce behavioral deficits relevant to the cognitive and negative symptoms of the disorder.[4][7]
NMDA Receptor Antagonist-Induced Cognitive Deficits
This model is based on the principle of inducing a state of NMDA receptor hypofunction, which is thought to underlie cognitive impairment in schizophrenia.[8]
Experimental Workflow:
PCP-Induced Social Interaction Deficits
This model is used to assess negative-like symptoms, such as social withdrawal.[3] Chronic or subchronic administration of PCP leads to a reduction in social interaction between rodents.[9][10]
Experimental Workflow:
Experimental Protocols
Protocol 1: Reversal of MK-801-Induced Cognitive Deficits in the Novel Object Recognition Test (NORT) in Rats
Objective: To assess the ability of this compound to reverse recognition memory deficits induced by the NMDA receptor antagonist MK-801.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders)
-
MK-801 (Dizocilpine)
-
This compound (Bitopertin)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
Procedure:
-
Habituation:
-
Handle rats for 5 minutes daily for 3 days prior to the experiment.
-
On days 4 and 5, allow each rat to explore the empty open field arena for 10 minutes.
-
-
Treatment and Induction:
-
On day 6, administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
30 minutes after treatment, administer MK-801 (e.g., 0.1 mg/kg, i.p.) or saline.
-
-
Training (Sample Phase):
-
30 minutes after MK-801/saline injection, place two identical objects in the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a 1-hour ITI.
-
-
Testing (Choice Phase):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Analyze data using ANOVA followed by post-hoc tests.
-
Protocol 2: Reversal of Subchronic PCP-Induced Social Interaction Deficits in Mice
Objective: To evaluate the efficacy of this compound in ameliorating social withdrawal-like behavior induced by subchronic PCP administration.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Social interaction arena (e.g., three-chambered box)
-
Phencyclidine (PCP)
-
This compound (Bitopertin)
-
Vehicle
Procedure:
-
PCP Administration:
-
Administer PCP (e.g., 10 mg/kg, s.c.) or saline once daily for 14 consecutive days.[9]
-
-
Withdrawal Period:
-
Allow a 7-day withdrawal period after the last PCP/saline injection.
-
-
Treatment:
-
Administer this compound or vehicle daily for the last 7 days of the withdrawal period (acute or sub-chronic treatment).
-
-
Social Interaction Test:
-
Habituation: Place the test mouse in the central chamber of the three-chambered box and allow free exploration for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in one of the side chambers (enclosed in a wire cage) and an empty wire cage in the other side chamber. Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Data Analysis:
-
Calculate the total time spent interacting with the stranger mouse versus the empty cage.
-
Analyze data using t-tests or ANOVA.
-
Data Presentation
Table 1: Efficacy of GlyT1 Inhibitors in MK-801-Induced Cognitive Deficit Models
| GlyT1 Inhibitor | Animal Model | Behavioral Assay | Dosage Range (mg/kg) | Key Findings |
| This compound (Bitopertin) | Data to be generated | Novel Object Recognition Test | To be determined | Hypothesized to reverse MK-801-induced deficits in the Discrimination Index. |
| Iclepertin (BI 425809) | MK-801-treated mice | T-Maze Spontaneous Alternation | 1-10 | Reversed MK-801-induced working memory deficits.[8] |
| TASP0315003 | MK-801-treated rats | Novel Object Recognition Test | 1-3 | Significantly improved cognitive deficits induced by MK-801.[3] |
| TASP0315003 | MK-801-treated rats | Social Recognition Test | 1-3 | Significantly improved MK-801 impaired cognition.[3] |
Table 2: Efficacy of GlyT1 Inhibitors in PCP-Induced Negative Symptom Models
| GlyT1 Inhibitor | Animal Model | Behavioral Assay | Dosage Range (mg/kg) | Key Findings |
| This compound (Bitopertin) | Data to be generated | Social Interaction Test | To be determined | Hypothesized to increase social interaction time in PCP-treated mice. |
| TASP0315003 | PCP-treated mice | Social Interaction Test | 3-10 | Reversed the reduction in social interaction induced by repeated PCP.[3] |
| SSR 504734 | Neonatal PCP-treated rats | Selective Attention | Not specified | Reversed selective attention deficits.[11] |
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of this compound (Bitopertin) in animal models relevant to the cognitive and negative symptoms of schizophrenia. Based on the mechanism of action and data from other GlyT1 inhibitors, it is hypothesized that this compound will demonstrate efficacy in these models. Careful execution of these experiments will provide valuable insights into the therapeutic potential of GlyT1 inhibition for treating schizophrenia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bitopertin - Wikipedia [en.wikipedia.org]
- 3. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 7. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of RO4988546 (CH5126766)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for conducting in vivo studies with RO4988546, also known as CH5126766, a potent and selective dual RAF/MEK inhibitor. The following sections detail the methodologies for xenograft tumor model establishment, drug formulation and administration, and endpoint analysis, based on preclinical data.
Signaling Pathway of this compound
This compound is a dual inhibitor targeting both RAF and MEK kinases in the RAS-RAF-MEK-ERK signaling cascade. This pathway is frequently dysregulated in various cancers, often due to mutations in BRAF or RAS genes, leading to uncontrolled cell proliferation and survival. By inhibiting both RAF and MEK, this compound effectively suppresses the downstream activation of ERK, a key signaling node.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of this compound in various xenograft models.
Table 1: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Drug Administration | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | Colorectal Cancer | BALB/nu/nu | Oral (daily) | 1.5 mg/kg (MTD) | Significant tumor regression | [1] |
| Calu-6 | Lung Carcinoma | BALB/nu/nu | Oral (daily) | Not Specified | Significant tumor regression | [1] |
| COLO205 | Colorectal Adenocarcinoma | BALB/nu/nu | Oral (daily) | Not Specified | Significant tumor regression | [1] |
| SK-MEL-2 | Melanoma | Not Specified | Oral (daily) | Not Specified | Suppressed tumor growth | [1] |
| 4T1 | Murine Breast Cancer | BALB/c | Oral (5x/week for 3 weeks) | Not Specified | Not Specified | [2] |
Table 2: Pharmacodynamic Effects of this compound in HCT116 Xenograft Tumors
| Treatment Group | Time Point | pMEK Levels | pERK Levels | Reference |
| This compound (1.5 mg/kg) | 4 hours post first dose | Reduced | Reduced | [1] |
| This compound (1.5 mg/kg) | 4 hours post final dose | Reduced | Reduced | [1] |
Experimental Protocols
Animal Models and Tumor Establishment
Standard immunodeficient mouse strains are utilized for establishing human tumor xenografts.
-
Mouse Strains: Female BALB/nu/nu or BALB/c mice, typically 6 weeks old, are commonly used.[1][2]
-
Cell Lines for Xenografts:
-
Tumor Inoculation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in an appropriate medium (e.g., saline).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^5 cells for 4T1) into the flank of the mice.[2]
-
Allow tumors to grow to a palpable size (e.g., ~200 mm³) before initiating treatment.[1]
-
Drug Formulation and Administration
This compound is administered orally. The following are examples of formulations that have been used in preclinical studies.
-
Formulation 1:
-
Dissolve this compound in a vehicle consisting of distilled water containing 5% DMSO and 10% Hydroxypropyl-β-cyclodextrin (HPCD).[1]
-
-
Formulation 2:
-
Dissolve this compound in a vehicle of 20% hydroxypropyl‐β‐cyclodextrin in saline.[2]
-
-
Administration:
-
Administer the drug orally (p.o.) using a gavage needle.
-
Dosing schedules can be daily or intermittent (e.g., five times a week for a specified duration).[1][2]
-
The Maximum Tolerated Dose (MTD) should be determined for each specific xenograft model. For the HCT116 model, the MTD for daily oral administration was reported to be 1.5 mg/kg.[1]
-
Efficacy and Pharmacodynamic Assessment
The antitumor activity of this compound is evaluated by monitoring tumor growth and analyzing target engagement in the tumor tissue.
-
Tumor Growth Measurement:
-
Tumor Growth Inhibition (TGI) Calculation:
-
TGI can be calculated to quantify the antitumor effect.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specific time points post-dosing, euthanize the mice and resect the tumors.[1]
-
Prepare tumor lysates for Western blot analysis to assess the phosphorylation status of key signaling proteins such as MEK and ERK.[1] This provides direct evidence of target engagement and pathway inhibition.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
References
Measuring Brain Target Engagement of Hypothetigmine, a Novel Dopamine D2 Receptor Antagonist
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for measuring the target engagement of Hypothetigmine, a selective dopamine (B1211576) D2 receptor (D2R) antagonist, in the brain. Understanding the extent to which a drug engages its intended target in the central nervous system (CNS) is a critical step in the development of novel therapeutics for neurological and psychiatric disorders. These protocols are designed to offer researchers a comprehensive guide to quantifying the binding of Hypothetigmine to D2 receptors in preclinical models, utilizing both in vivo and ex vivo techniques. The accurate measurement of receptor occupancy is essential for establishing a drug's pharmacokinetic/pharmacodynamic (PK/PD) relationship, which in turn informs dose selection for clinical trials and helps predict therapeutic efficacy.[1]
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, and cognition.[2] Dysregulation of the dopaminergic system is implicated in several neuropsychiatric conditions, making the D2R a key target for antipsychotic medications.[2] Hypothetigmine is a novel compound designed to selectively antagonize D2Rs. By measuring its target engagement in the brain, researchers can verify its mechanism of action and optimize its therapeutic potential.
Signaling Pathway of the Dopamine D2 Receptor
Dopamine D2 receptors are primarily coupled to the Gαi/o subtype of G proteins.[3] Upon activation by dopamine, the D2R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[[“]] This canonical pathway modulates neuronal excitability and synaptic plasticity.[[“]] Additionally, D2Rs can signal through β-arrestin-dependent pathways, which are G protein-independent.[2] The signaling pathways downstream of D2R activation are complex and can involve the modulation of various ion channels and other signaling molecules.[5][6]
Experimental Protocols for Measuring Target Engagement
Two primary methods for quantifying the target engagement of Hypothetigmine in the brain are presented: in vivo Positron Emission Tomography (PET) imaging and ex vivo autoradiography.
In Vivo Target Engagement Measurement using Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.[7] This method involves the use of a radiolabeled ligand that specifically binds to the D2 receptor. By comparing the binding of the radioligand in the absence and presence of Hypothetigmine, the percentage of D2 receptors occupied by the drug can be determined.
-
Radioligand Selection: [11C]raclopride is a commonly used and well-validated PET radioligand for the dopamine D2 receptor.[8][9]
-
Animal Subjects: This protocol is designed for use in non-human primates or rodents. Animals should be housed and handled in accordance with institutional guidelines.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Insert a catheter into a tail vein for intravenous injection of the radioligand and test compound.
-
Position the animal in the PET scanner, ensuring the head is securely fixed to minimize movement.
-
-
Baseline PET Scan:
-
Administration of Hypothetigmine:
-
Following the baseline scan, administer a single dose of Hypothetigmine. The dose and route of administration should be based on prior pharmacokinetic studies.
-
-
Occupancy PET Scan:
-
At a time point corresponding to the peak brain concentration of Hypothetigmine, perform a second PET scan.
-
Administer a second bolus injection of [11C]raclopride and acquire dynamic PET data for 90 minutes, as in the baseline scan.
-
-
Image Analysis and Receptor Occupancy Calculation:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain, including the striatum (caudate and putamen), which has a high density of D2 receptors, and the cerebellum, which is used as a reference region with negligible D2 receptor density.
-
Calculate the binding potential (BP_ND) in the striatum for both the baseline and occupancy scans.
-
Receptor Occupancy (RO) is calculated using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_occupancy) / BP_ND_baseline] x 100
-
Ex Vivo Target Engagement Measurement using Autoradiography
Ex vivo autoradiography provides a quantitative measure of receptor occupancy by assessing the binding of a radioligand to brain tissue sections from animals previously treated with the test compound.[10] This method allows for a detailed regional analysis of target engagement.
-
Radioligand Selection: [3H]N-n-propylnorapomorphine ([3H]NPA) is a suitable radioligand for autoradiographic labeling of D2 receptors.[11]
-
Animal Dosing:
-
Administer various doses of Hypothetigmine or vehicle to different groups of animals.
-
-
Tissue Collection:
-
At the time of expected peak brain concentration of Hypothetigmine, euthanize the animals and rapidly remove the brains.
-
Freeze the brains immediately in isopentane (B150273) cooled with dry ice.
-
-
Cryosectioning:
-
Cut 20 µm thick coronal brain sections using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides.[12]
-
-
Autoradiographic Binding Assay:
-
Pre-incubate the slides in buffer to remove endogenous dopamine.[11]
-
Incubate the sections with a saturating concentration of [3H]NPA.
-
To determine non-specific binding, incubate an adjacent set of sections with [3H]NPA in the presence of a high concentration of a non-labeled D2 antagonist (e.g., raclopride).
-
Wash the slides in ice-cold buffer to remove unbound radioligand.[12]
-
Dry the slides under a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the slides to a phosphor imaging plate.
-
Scan the plate using a phosphor imager.
-
Quantify the radioactivity in specific brain regions (e.g., striatum, cortex) using image analysis software.
-
-
Receptor Occupancy Calculation:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Receptor Occupancy (RO) is calculated for each dose group using the following formula: RO (%) = [1 - (Specific Binding_drug-treated / Specific Binding_vehicle-treated)] x 100
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vivo Dopamine D2 Receptor Occupancy of Hypothetigmine Measured by PET
| Dose of Hypothetigmine (mg/kg) | N | Mean Receptor Occupancy (%) in Striatum ± SEM |
| Vehicle | 5 | 0 ± 0 |
| 0.1 | 5 | 25 ± 3.2 |
| 0.3 | 5 | 52 ± 4.5 |
| 1.0 | 5 | 78 ± 2.8 |
| 3.0 | 5 | 91 ± 1.9 |
Table 2: Ex Vivo Dopamine D2 Receptor Occupancy of Hypothetigmine Measured by Autoradiography
| Dose of Hypothetigmine (mg/kg) | N | Mean Receptor Occupancy (%) in Striatum ± SEM |
| Vehicle | 6 | 0 ± 0 |
| 0.1 | 6 | 28 ± 3.5 |
| 0.3 | 6 | 55 ± 4.1 |
| 1.0 | 6 | 81 ± 2.5 |
| 3.0 | 6 | 93 ± 1.7 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the brain target engagement of Hypothetigmine, a novel dopamine D2 receptor antagonist. Both in vivo PET imaging and ex vivo autoradiography are powerful techniques that yield quantitative data on receptor occupancy. By carefully following these methodologies, researchers can gain critical insights into the in vivo pharmacology of Hypothetigmine, which is essential for its continued development as a potential therapeutic agent. The relationship between dose, receptor occupancy, and clinical response is a cornerstone of modern drug development, and the accurate measurement of target engagement is a key component of this process.[1]
References
- 1. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 4. consensus.app [consensus.app]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Autoradiographic localization and quantification of dopamine D2 receptors in normal human brain with [3H]N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for RO4938581 (formerly referred to as RO4988546) in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4938581 is a potent and selective negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit.[1][2][3][4] These receptors are predominantly expressed in the hippocampus, a brain region critically involved in learning and memory. By selectively modulating α5-containing GABAA receptors, RO4938581 has been investigated as a potential cognitive enhancer.[1][2][3][4] These application notes provide a comprehensive overview of the use of RO4938581 in electrophysiological studies, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
RO4938581 acts as an inverse agonist at the benzodiazepine (B76468) binding site on the GABAA receptor complex.[1][2][3] Unlike benzodiazepines, which are positive allosteric modulators that enhance the effect of GABA, RO4938581 reduces the GABA-mediated chloride current. This effect is selective for GABAA receptors containing the α5 subunit, with significantly less activity at receptors containing α1, α2, or α3 subunits.[1][5] This selectivity profile is thought to underlie its cognitive-enhancing effects without the anxiogenic or pro-convulsive side effects associated with non-selective GABAA receptor inverse agonists.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for RO4938581 from in vitro electrophysiology and binding assays.
Table 1: Electrophysiological Activity of RO4938581 at Recombinant Rat GABAA Receptor Subtypes. [5]
| Receptor Subtype | pIC50 (mean ± SEM) | Maximum Inhibition (mean ± SEM) |
| α1β2γ2 | Inactive | - |
| α2β3γ2 | Inactive | - |
| α3β3γ2 | Slightly effective | - |
| α5β3γ2 | 8.13 ± 0.05 | -46% ± 5% |
Table 2: Binding Affinity of RO4938581 for Rat Recombinant GABAA Receptor Subtypes. [2]
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 43 |
| α2β3γ2 | 100 |
| α3β3γ2 | 48 |
| α5β3γ2 | 1.8 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings from HEK293 Cells Expressing Recombinant GABAA Receptors
This protocol is adapted from studies characterizing the effects of RO4938581 on recombinant GABAA receptors.[1]
1. Cell Culture and Transfection:
- Maintain Human Embryonic Kidney (HEK293) cells in appropriate culture medium.
- Co-transfect cells with plasmids encoding the desired rat GABAA receptor subunits (e.g., α5, β3, and γ2) using a suitable transfection reagent. Stable cell lines expressing the receptor subtypes can also be used.[1]
2. Electrophysiological Recordings:
- Solutions:
- External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 0.1 CaCl2, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
- Recording Setup:
- Use a patch-clamp amplifier and data acquisition system (e.g., Multiclamp 700B).[1]
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Procedure:
- Obtain whole-cell configuration from a transfected HEK293 cell.
- Clamp the membrane potential at -60 mV.
- Apply GABA (at a concentration that elicits a submaximal response, e.g., EC20) to the cell for 2 seconds at 1-minute intervals using a rapid solution exchange system (e.g., a multibarrelled microapplicator).[1]
- Establish a stable baseline response to GABA (at least three consecutive stable applications).[1]
- Co-apply RO4938581 at various concentrations with GABA to determine its effect on the GABA-evoked current.
3. Data Analysis:
- Measure the peak amplitude of the GABA-evoked current in the absence and presence of RO4938581.
- Calculate the percentage inhibition of the GABA response for each concentration of RO4938581.
- Construct a concentration-response curve and fit it with a sigmoidal function to determine the pIC50 and maximum inhibition.[5]
Protocol 2: Long-Term Potentiation (LTP) in Mouse Hippocampal Slices
This protocol is based on the methodology used to assess the effect of RO4938581 on synaptic plasticity.[1]
1. Slice Preparation:
- Prepare acute hippocampal slices (300-400 µm thick) from adult mice.
- Maintain slices in an interface chamber perfused with artificial cerebrospinal fluid (aCSF) at 32°C.
2. Electrophysiological Recordings:
- aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 2.5 CaCl2, 10 D-glucose, saturated with 95% O2 / 5% CO2.
- Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Place a stimulating electrode in the Schaffer collateral pathway.
3. LTP Induction and Recording:
- Record stable baseline fEPSPs for at least 20 minutes.
- Apply RO4938581 to the perfusion bath at the desired concentration.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).
- Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
4. Data Analysis:
- Measure the slope of the fEPSP.
- Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope.
- Compare the magnitude of LTP in the presence and absence of RO4938581.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RO4938581, a novel cognitive enhancer acting at GABAA [alpha]5 subunit-containing receptors - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Application of Glycine Transporter 1 (GlyT1) Inhibitors in Behavioral Pharmacology: Focus on Bitopertin (RO4917838)
Introduction:
While the specific compound "RO4988546" does not yield significant public data, extensive research exists for a closely related compound, Bitopertin (B1667534) (also known as RO4917838 or RG1678) , a selective inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1). This document will focus on the application of GlyT1 inhibitors, with a primary emphasis on Bitopertin, in the field of behavioral pharmacology. GlyT1 inhibitors represent a significant therapeutic strategy, particularly for central nervous system (CNS) disorders where N-methyl-D-aspartate (NMDA) receptor hypofunction is implicated, such as schizophrenia.[1][2] By blocking the reuptake of glycine, GlyT1 inhibitors increase its extracellular concentration, thereby enhancing NMDA receptor function.[1][2] This modulation of glutamatergic neurotransmission forms the basis for their investigation in various behavioral paradigms.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
Glycine acts as an essential co-agonist at the NMDA receptor.[3] For the receptor to be activated by glutamate, the glycine binding site must also be occupied.[1][3] GlyT1, located on glial cells, is a primary regulator of glycine levels in the synaptic cleft.[2] By inhibiting GlyT1, compounds like Bitopertin increase the availability of glycine at the synapse, leading to enhanced NMDA receptor signaling.[1][2] This mechanism is hypothesized to alleviate the negative symptoms and cognitive deficits associated with schizophrenia, which are thought to arise from NMDA receptor hypofunction.[1]
Application Notes & Protocols
Preclinical Models of Schizophrenia
GlyT1 inhibitors have been extensively evaluated in animal models relevant to the symptoms of schizophrenia. These models often utilize pharmacological challenges (e.g., NMDA receptor antagonists like phencyclidine (PCP) or ketamine) or genetic modifications to induce behaviors analogous to the positive, negative, and cognitive symptoms of the disorder.[2]
a. Prepulse Inhibition (PPI) of the Acoustic Startle Response:
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The disruption of PPI by NMDA receptor antagonists can be reversed by antipsychotic drugs.
-
Experimental Protocol:
-
Subjects: Male DBA/2J mice are commonly used due to their sensitivity to PPI disruption.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Mice are acclimated to the startle chambers for a 5-minute period with background white noise.
-
Habituation: A series of startle pulses (e.g., 120 dB) are presented to habituate the startle response.
-
Testing: The test session consists of trials with the startle pulse alone and trials where a non-startling prepulse (e.g., 3-12 dB above background) precedes the startle pulse by a specific interval (e.g., 100 ms).
-
Drug Administration: The GlyT1 inhibitor (e.g., SSR504734) is administered subcutaneously at various doses (e.g., 3, 30, 100 mg/kg) prior to the testing session.[2] A psychostimulant like amphetamine can be used to disrupt PPI.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse compared to the pulse-alone trials.
-
b. Novel Object Recognition (NOR) Test:
The NOR test assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
-
Experimental Protocol:
-
Subjects: Adult male rats or mice.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Animals are habituated to the empty arena for several days.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set period (e.g., 5 minutes).
-
Test Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
Drug Administration: The GlyT1 inhibitor is administered before the familiarization phase or the test phase to assess its effects on memory acquisition or retrieval, respectively.
-
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one.
-
Clinical Trials in Schizophrenia
Bitopertin has undergone extensive clinical investigation for the treatment of persistent negative or suboptimally controlled symptoms of schizophrenia.
-
Study Design: Phase II and III, randomized, double-blind, placebo-controlled trials.[4][5]
-
Patient Population: Patients with a diagnosis of schizophrenia, often with predominant and persistent negative symptoms.[4]
-
Intervention: Bitopertin administered as an adjunct to standard antipsychotic medication at doses ranging from 5 mg to 20 mg per day.[4]
-
Primary Outcome Measures: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) negative symptom factor score.[5]
-
Results: While initial Phase II studies showed promise, subsequent large-scale Phase III trials (e.g., FlashLyte and SearchLyte studies) did not demonstrate a significant benefit of Bitopertin over placebo in improving negative or overall symptoms of schizophrenia.[4][5]
Data Presentation
Table 1: Summary of Preclinical Behavioral Effects of GlyT1 Inhibitors
| Behavioral Test | Animal Model | GlyT1 Inhibitor | Dose Range | Observed Effect | Reference |
| Prepulse Inhibition (PPI) | DBA/2J mice | SSR504734 | 3, 30, 100 mg/kg (s.c.) | Significantly enhanced PPI. | [2] |
| Prepulse Inhibition (PPI) | GlyT1+/- mice | - | - | Less sensitive to amphetamine-induced PPI disruption. | [3] |
| Water Maze | GlyT1+/- mice | - | - | Better spatial retention. | [3] |
Table 2: Overview of Key Bitopertin Clinical Trials in Schizophrenia
| Study Phase | Trial Name | Patient Population | Doses | Primary Outcome | Result | Reference |
| Phase II | Proof-of-Concept Study | Patients with negative symptoms | 10, 30 mg/day | Change in PANSS Negative Symptom Factor Score | Significant improvement in a per-protocol analysis. | [5] |
| Phase III | FlashLyte | Patients with persistent predominant negative symptoms | 10, 20 mg/day | Change in PANSS Negative Symptom Factor Score | No significant difference compared to placebo. | [4][5] |
| Phase III | SearchLyte | Patients with suboptimally controlled symptoms | 5, 10, 20 mg/day | Change in PANSS Total Score | No significant difference compared to placebo. | [4] |
Experimental Workflows and Signaling Pathways
GlyT1 inhibitors, exemplified by Bitopertin, have been a significant focus of research in behavioral pharmacology due to their potential to modulate NMDA receptor function. While preclinical studies in animal models of schizophrenia showed promising results in improving behaviors relevant to sensorimotor gating and cognition, these findings did not translate into clinical efficacy in large-scale Phase III trials for the negative and overall symptoms of schizophrenia. The discrepancy between preclinical and clinical outcomes highlights the complexities of translating findings from animal models to human psychiatric disorders. Future research may explore the potential of GlyT1 inhibitors in other CNS indications or in more specific subpopulations of patients with schizophrenia.
References
- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene knockout of glycine transporter 1: Characterization of the behavioral phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RO4988546 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of RO4988546 (also known as CH5183284). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. The recommended solvents for preparing stock solutions are dimethyl sulfoxide (B87167) (DMSO) and, to a lesser extent, ethanol. It is practically insoluble in water.
Q2: How do I prepare a high-concentration stock solution of this compound?
A2: To prepare a high-concentration stock solution, use fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.56 mg of this compound (Molecular Weight: 356.38 g/mol ) in 1 mL of DMSO. If the compound does not dissolve readily, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. What should I do?
A3: This is a common issue known as "solvent shock." It occurs when the concentrated organic stock is rapidly diluted into the aqueous medium, causing the hydrophobic compound to crash out of solution. To prevent this, follow these recommendations:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.
-
Use a drop-wise addition method: Add the DMSO stock solution to your media drop-by-drop while gently swirling or vortexing the media to ensure rapid and even dispersion.
-
Minimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture media at or below 0.1% (v/v) to minimize solvent effects and cytotoxicity.
-
Consider serial dilutions: For very high final concentrations of this compound, consider performing an intermediate dilution step in pre-warmed media.
Q4: What is the maximum solubility of this compound in different solvents?
A4: The solubility of this compound can vary slightly between suppliers. The table below summarizes the available quantitative data.
| Solvent/Solution | Reported Solubility |
| DMSO | > 17.8 mg/mL |
| DMSO | 71 mg/mL (~199.22 mM)[1] |
| DMSO | 25 mg/mL (~70.15 mM) |
| Ethanol | 1 mg/mL[1][2] |
| DMSO:PBS (pH 7.2) (1:6) | 0.1 mg/mL[2] |
| Water | Insoluble[1] |
Q5: How should I store this compound solid compound and stock solutions to ensure stability?
A5: Proper storage is critical to maintain the integrity of this compound.
-
Solid Compound: Store the solid powder at -20°C in a dry, dark place.
-
Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. Stock solutions stored in this manner should be stable for several months.
Troubleshooting Guide: Precipitation in Cell Culture
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Potential Cause | Description | Recommended Solution(s) |
| Solvent Shock | The rapid change in polarity when adding the DMSO stock to the aqueous media causes the compound to precipitate. | - Pre-warm your cell culture media to 37°C. - Add the stock solution dropwise while gently swirling the media. - Keep the final DMSO concentration below 0.1%. |
| High Final Concentration | The desired experimental concentration of this compound exceeds its solubility limit in the cell culture medium. | - Decrease the final working concentration. - Perform a solubility test in your specific medium to determine the maximum usable concentration. |
| Stock Solution Issues | The compound may have precipitated out of the stock solution due to improper storage or absorption of water by the DMSO. | - Visually inspect the stock solution for precipitate before use. If present, gently warm to 37°C and vortex to redissolve. - Use fresh, anhydrous DMSO for preparing stock solutions. - Prepare fresh stock solutions regularly and store in single-use aliquots. |
| Media Component Interaction | This compound may interact with components in the serum or basal media, forming insoluble complexes. | - If possible, test the solubility in a simpler buffered solution like PBS to identify if media components are the issue. - Consider reducing the serum concentration if your experiment allows. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound solid powder (CAS: 911114-85-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.56 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the solid compound.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube or multi-well plate
-
-
Procedure (Example for a 10 µM final concentration):
-
In a sterile tube, add the required volume of pre-warmed cell culture medium (e.g., 10 mL).
-
Calculate the volume of the 10 mM stock solution needed for a 1:1000 dilution (10 mM to 10 µM). This would be 10 µL for 10 mL of media.
-
While gently swirling the tube of media, slowly add the 10 µL of the 10 mM stock solution drop-by-drop.
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation issues.
Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1/2.
References
Technical Support Center: Optimizing RO4988546 Delivery for CNS Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the delivery of RO4988546 for central nervous system (CNS) penetration.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CH5126766, is a potent and selective dual inhibitor of RAF and MEK kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] Unlike conventional MEK inhibitors, this compound binds to MEK in a way that stabilizes the MEK/RAF complex. This unique mechanism prevents the feedback reactivation of RAF, leading to a more sustained inhibition of the signaling pathway.[2][3]
Q2: What are the known challenges in delivering small molecule inhibitors like this compound to the CNS?
A2: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most drugs from entering the brain.[4] Key factors that limit CNS penetration include:
-
Efflux by transporters: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are major efflux transporters at the BBB that actively pump drugs back into the bloodstream.
-
Physicochemical properties: High molecular weight, low lipophilicity, and a high number of hydrogen bonds can hinder passive diffusion across the BBB.
-
Plasma protein binding: Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can significantly limit CNS exposure.
Q3: Is there any available data on the CNS penetration of this compound?
A3: Publicly available preclinical data specifically quantifying the CNS penetration of this compound, such as brain-to-plasma concentration ratios (Kp) or unbound brain-to-plasma concentration ratios (Kp,uu), is limited. One study noted that the MEK inhibitor cobimetinib (B612205) exhibited minimal drug exposure in the brain.[5] However, it is important to note that CNS penetration can vary significantly among different MEK inhibitors.[6] Therefore, empirical determination of this compound's CNS penetration is crucial for any research in this area.
Q4: What general strategies can be employed to enhance the CNS delivery of small molecule inhibitors?
A4: Several formulation and delivery strategies can be explored to improve CNS penetration, including:
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can protect it from degradation and efflux, and surface modifications can facilitate transport across the BBB.
-
Liposomal formulations: Liposomes can enhance the solubility of lipophilic drugs and can be functionalized with targeting ligands to improve brain uptake.
-
Intranasal delivery: This route can bypass the BBB by allowing direct access to the CNS via the olfactory and trigeminal nerves.
-
Co-administration with efflux pump inhibitors: While clinically complex, this approach can increase the brain concentration of drugs that are substrates of P-gp or BCRP.
II. Troubleshooting Guides
Problem 1: Low or undetectable levels of this compound in brain tissue or cerebrospinal fluid (CSF).
| Potential Cause | Troubleshooting Step |
| Poor intrinsic BBB permeability | 1. In vitro assessment: Utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based transwell model (e.g., with bEnd.3 or hCMEC/D3 cells) to assess the passive permeability of this compound. 2. Chemical modification: If feasible, explore medicinal chemistry approaches to optimize the physicochemical properties of the molecule for better BBB penetration (e.g., increasing lipophilicity, reducing hydrogen bond donors). |
| Active efflux by transporters (P-gp, BCRP) | 1. In vitro efflux assay: Use a cell line overexpressing the specific transporter (e.g., MDCK-MDR1) to determine if this compound is a substrate. An efflux ratio greater than 2 is generally considered indicative of active efflux. 2. In vivo modulation: In preclinical models, co-administer a known P-gp/BCRP inhibitor (e.g., elacridar) to confirm the role of efflux in limiting brain exposure. |
| High plasma protein binding | 1. Measure unbound fraction: Determine the fraction of this compound unbound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration. 2. Formulation strategies: Explore formulations that may alter protein binding, although this is often challenging. |
| Rapid metabolism | 1. Metabolic stability assays: Assess the metabolic stability of this compound in liver microsomes or hepatocytes. 2. Pharmacokinetic modeling: Use pharmacokinetic modeling to understand the contribution of metabolism to the overall clearance and low brain exposure. |
Problem 2: Inconsistent or highly variable results in in vivo CNS penetration studies.
| Potential Cause | Troubleshooting Step |
| Issues with drug formulation and administration | 1. Solubility: Ensure complete solubilization of this compound in the vehicle. For in vivo studies in mice, a formulation of 20% hydroxypropyl-β-cyclodextrin in saline has been used for oral administration.[7] 2. Route of administration: The route of administration (e.g., oral, intravenous) will significantly impact the pharmacokinetic profile. Ensure consistent administration techniques. |
| Variability in animal models | 1. Animal strain and sex: Use a consistent strain, age, and sex of animals for all experiments, as these factors can influence drug metabolism and BBB transporter expression. 2. Health status: Ensure animals are healthy and free from infections, as inflammation can alter BBB permeability. |
| Sample collection and processing artifacts | 1. Brain tissue contamination: When collecting brain tissue, ensure it is properly perfused to remove residual blood, which can artificially inflate drug concentration measurements. 2. Sample degradation: Process and store brain tissue and plasma samples appropriately to prevent degradation of this compound. Use validated analytical methods for quantification. |
III. Experimental Protocols
Protocol 1: In Vivo Assessment of Brain-to-Plasma Ratio (Kp) in Mice
Objective: To determine the total concentration of this compound in the brain and plasma to calculate the Kp value.
Materials:
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer this compound to mice at a defined dose (e.g., 1.5 mg/kg) via oral gavage.[8]
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-dose, anesthetize the mice.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Immediately following blood collection, perfuse the mice transcardially with ice-cold saline to remove blood from the brain.
-
Excise the brain and rinse with cold saline.
-
Sample Processing:
-
Store plasma samples at -80°C until analysis.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Quantification: Analyze the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculation: Calculate the Kp value at each time point as the ratio of the concentration in the brain (ng/g) to the concentration in plasma (ng/mL).
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
Objective: To assess the permeability of this compound across a cell-based BBB model.
Materials:
-
bEnd.3 cells (mouse brain endothelial cells)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (a marker for paracellular permeability)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed bEnd.3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (receiver) chambers with fresh assay buffer.
-
Add this compound to the apical chamber at a known concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Integrity Marker: Add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber to assess the integrity of the cell monolayer.
-
Quantification: Determine the concentration of this compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
IV. Visualizations
Caption: Mechanism of action of this compound on the RAF/MEK/ERK signaling pathway.
Caption: Experimental workflow for optimizing CNS delivery of this compound.
References
- 1. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug Combinations Targeting FAK and MEK Overcomes Tumor Heterogeneity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of RO4988546
Technical Support Center: RO4988546
Notice: Information regarding the compound "this compound" is not available in publicly accessible scientific literature or clinical trial databases. The identifier may be incorrect, outdated, or an internal designation not yet disclosed.
The following content is a template and a general guide for addressing potential off-target effects of a hypothetical kinase inhibitor. Should information on this compound become available, this framework can be adapted.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: Currently, there is no publicly available information identifying the primary molecular targets of a compound designated this compound.
Q2: Has a kinase selectivity profile for this compound been published?
A2: No published kinase selectivity profiling data for this compound could be located. This information is crucial for identifying potential off-target effects.
Q3: Are there any reports of unexpected phenotypes or adverse effects in preclinical or clinical studies with this compound?
A3: A search of public clinical trial registries and scientific literature did not yield any studies associated with this compound, and therefore, no reported adverse effects or unexpected phenotypes are available.
Troubleshooting Guides
This section provides general troubleshooting guidance for researchers encountering unexpected results when working with a kinase inhibitor, using hypothetical scenarios that could be relevant for a compound like this compound.
Issue 1: Observed cellular phenotype is inconsistent with inhibition of the intended target.
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.
-
Troubleshooting Steps:
-
Perform a broad kinase screen: Subject the compound to a comprehensive kinase profiling panel (e.g., 100+ kinases) to identify potential off-target interactions.
-
Dose-response analysis: Determine if the potency of the compound for the off-target kinase is consistent with the concentration required to produce the unexpected phenotype.
-
Use a structurally unrelated inhibitor: If available, use an inhibitor of the intended target with a different chemical scaffold to see if the phenotype is recapitulated.
-
Rescue experiments: If the off-target is known, attempt to rescue the phenotype by overexpressing a resistant mutant of the off-target kinase.
-
Issue 2: Conflicting results between in vitro and in-cell assays.
-
Possible Cause: Discrepancies may arise from differences in compound metabolism, cell permeability, or the influence of the cellular environment on target engagement. Off-target effects can also contribute to this disparity.
-
Troubleshooting Steps:
-
Cellular target engagement assay: Employ techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound is engaging the intended target within the cell at the concentrations being used.
-
Evaluate compound stability and metabolism: Assess the stability of the compound in your cell culture media and perform metabolite identification studies.
-
Assess off-target activity in cells: If in vitro screening identified off-targets, validate their inhibition in a cellular context using appropriate assays.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Methodology)
This is a generalized protocol for assessing the selectivity of a kinase inhibitor.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). From this, create a series of dilutions to be used in the assay.
-
Kinase Panel: Select a diverse panel of kinases for screening. This can range from a small, focused panel of related kinases to a large, near-kinome-wide panel.
-
Assay Format: A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Mixture: For each kinase, prepare a reaction mixture typically containing the kinase, its specific substrate, ATP (at or near the Km for each kinase), and necessary cofactors in an appropriate buffer.
-
Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration. For kinases that are significantly inhibited, determine the IC₅₀ value.
Signaling Pathways & Workflows (Hypothetical)
As no specific data for this compound exists, the following diagrams illustrate general concepts relevant to kinase inhibitor off-target effects.
Caption: Hypothetical workflow for investigating an unexpected phenotype.
Caption: General workflow for identifying off-target effects of a kinase inhibitor.
Technical Support Center: Interpreting Behavioral Results with RO4938581
Disclaimer: The compound "RO4988546" as specified in the user request could not be identified in publicly available scientific literature. Based on the similarity in nomenclature and the context of behavioral neuroscience research, this document has been prepared for a closely related and well-documented compound, RO4938581 , a selective GABA-A α5 negative allosteric modulator.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RO4938581. The information is designed to assist in the interpretation of behavioral results and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is RO4938581 and what is its primary mechanism of action?
RO4938581 is a potent and selective negative allosteric modulator (NAM) of the α5 subunit-containing GABA-A receptors.[1][2][3] These receptors are predominantly expressed in the hippocampus, a brain region crucial for learning and memory.[1][4] By selectively modulating these receptors, RO4938581 enhances cognitive processes without the common side effects associated with non-selective GABA-A receptor modulators, such as anxiety or convulsions.[1][2]
Q2: What are the expected behavioral effects of RO4938581 in preclinical models?
In rodent and primate models, RO4938581 has been shown to enhance cognitive performance. Specifically, it has been demonstrated to:
-
Ameliorate diazepam-induced spatial learning impairments.[1][2]
-
Attenuate cognitive deficits in a rat model of schizophrenia.[5]
-
Rescue learning and memory deficits in a mouse model of Down syndrome.[6]
Importantly, RO4938581 does not appear to induce anxiety or have pro-convulsive effects at therapeutic doses.[1][2]
Q3: At what dose range are the cognitive-enhancing effects of RO4938581 typically observed?
Cognitive-enhancing effects in rats have been reported in the range of 0.3-10 mg/kg administered orally (p.o.).[1][2] Specifically, a dose of 1 mg/kg has been shown to be effective in ameliorating cognitive deficits in the novel object recognition and intra-extradimensional shift paradigms.[5] Studies have indicated that approximately 30% receptor occupancy is sufficient to produce these effects.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant effect on cognitive performance in a validated model. | Inadequate Dose: The dose of RO4938581 may be too low to achieve sufficient receptor occupancy. | - Increase the dose of RO4938581 in a stepwise manner (e.g., 1, 3, 10 mg/kg).- Confirm the formulation and bioavailability of your compound. |
| Timing of Administration: The compound may not have reached peak plasma/brain concentration at the time of behavioral testing. | - Conduct a pharmacokinetic study to determine the Tmax of RO4938581 in your specific animal model and adjust the pre-treatment time accordingly. | |
| Model Insensitivity: The chosen cognitive task may not be sensitive to the effects of α5 NAMs. | - Utilize tasks known to be sensitive to hippocampal function, such as the Morris water maze or delayed match-to-position task.[1][2] | |
| Unexpected anxiogenic-like effects observed (e.g., decreased open arm exploration in the elevated plus maze). | Off-Target Effects at High Doses: While selective, very high doses may lead to some activity at other GABA-A receptor subtypes. | - Reduce the dose to the established therapeutic range (0.3-10 mg/kg).- Confirm the identity and purity of your RO4938581 sample. |
| Confounding Environmental Factors: Stressful housing or handling procedures can increase anxiety-like behaviors. | - Ensure proper acclimatization of animals to the testing environment and handling procedures. | |
| High variability in behavioral data between subjects. | Inconsistent Drug Administration: Variability in oral gavage or injection technique can lead to inconsistent dosing. | - Ensure all experimenters are properly trained and consistent in their administration technique.- Consider alternative routes of administration if variability persists. |
| Subject-Specific Factors: Underlying differences in age, weight, or genetic background can influence drug response. | - Ensure animals are age and weight-matched across experimental groups.- Use a sufficient number of animals per group to account for individual variability. |
Quantitative Data from Preclinical Studies
Table 1: Effects of RO4938581 on Scopolamine-Induced Working Memory Deficits in the Delayed Match to Position (DMTP) Task in Rats [1]
| Treatment Group | Dose (mg/kg, p.o.) | % Correct Responses (Mean ± SEM) |
| Vehicle + Vehicle | - | 85 ± 2 |
| Scopolamine + Vehicle | 0.1 | 60 ± 3* |
| Scopolamine + RO4938581 | 0.3 | 75 ± 4 |
| Scopolamine + RO4938581 | 1 | 82 ± 3 |
*p < 0.01 vs. Vehicle + Vehicle; **p < 0.01 vs. Scopolamine + Vehicle
Table 2: Effects of RO4938581 on Diazepam-Induced Spatial Learning Impairment in the Morris Water Maze in Rats [1]
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (s, Mean ± SEM) |
| Vehicle + Vehicle | - | 20 ± 2 |
| Diazepam + Vehicle | 2.5 | 45 ± 5* |
| Diazepam + RO4938581 | 1 | 30 ± 4 |
| Diazepam + RO4938581 | 3 | 25 ± 3 |
| Diazepam + RO4938581 | 10 | 22 ± 2** |
*p < 0.01 vs. Vehicle + Vehicle; **p < 0.01 vs. Diazepam + Vehicle
Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.[7][8]
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are of similar size but differ in shape and texture.
-
Video recording and analysis software.
Procedure:
-
Habituation: Allow each mouse to freely explore the empty arena for 5-10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5-10 minutes. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
Data Analysis:
-
Calculate the time spent exploring the novel object (T_novel) and the familiar object (T_familiar).
-
Calculate the Discrimination Index (DI): DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A higher DI indicates better recognition memory.
Elevated Plus Maze (EPM) Test
This test is used to assess anxiety-like behavior in rodents.[9][10]
Materials:
-
Elevated plus maze apparatus, consisting of two open arms and two closed arms extending from a central platform, elevated from the floor.
-
Video recording and analysis software.
Procedure:
-
Place the mouse on the central platform of the maze, facing an open arm.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] x 100.
-
An increase in these parameters is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.
Visualizations
Caption: Signaling pathway of RO4938581 at the GABA-A α5 receptor.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of alpha 5 subunit containing GABAA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative modulation of GABAA α5 receptors by RO4938581 attenuates discrete sub-chronic and early postnatal phencyclidine (PCP)-induced cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABAAα5-selective Modulator, RO4938581, Rescues Protein Anomalies in the Ts65Dn Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in mGlu2/3 NAM In Vivo Studies
Welcome to the technical support center for researchers utilizing metabotropic glutamate (B1630785) receptor 2/3 negative allosteric modulators (mGlu2/3 NAMs) in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and ensure the robustness and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My mGlu2/3 NAM shows poor solubility and bioavailability. How can I improve its formulation for in vivo administration?
A1: Poor aqueous solubility is a common hurdle for small molecule drug candidates. Here are several strategies to improve formulation for in vivo studies:
-
Vehicle Selection: Start with common vehicles like saline, PBS, or a small percentage of DMSO (typically <5%) co-solvents. For more challenging compounds, consider using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance solubility. Oil-based vehicles like corn oil or sesame oil can be used for oral or subcutaneous administration of lipophilic compounds.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility. However, ensure the final pH is physiologically compatible with the route of administration to avoid tissue irritation.
-
Use of Surfactants: Employing non-ionic surfactants like Tween 80 or Cremophor EL can help create stable microemulsions or suspensions. It is critical to conduct preliminary tolerability studies, as these agents can have their own biological effects.
-
Particle Size Reduction: Micronization or nanocrystal formulation can increase the surface area of the compound, leading to a faster dissolution rate and improved absorption after oral administration.
Q2: I'm observing unexpected or inconsistent behavioral effects. How can I determine if these are off-target effects?
A2: Unraveling the cause of unexpected results is critical. The issue could stem from off-target pharmacology, poor compound properties, or experimental variability.
-
Comprehensive Selectivity Profiling: The first step is to ensure your NAM has been screened against a broad panel of receptors, ion channels, and enzymes to identify potential off-target activities. Allosteric modulators, in particular, can sometimes interact with allosteric sites on other receptors.[1]
-
Use of Structurally Unrelated NAMs: If possible, replicate key findings with a structurally distinct mGlu2/3 NAM. If both compounds produce the same effect, it strengthens the evidence that the effect is mediated by the intended target.
-
Leverage Knockout Models: The most definitive way to confirm on-target activity is to test the compound in mGlu2 knockout, mGlu3 knockout, or double knockout mice. The absence of a behavioral effect in the relevant knockout strain provides strong evidence for target specificity.[2][3] For instance, the hyperthermic effects of the mGlu2/3 agonist LY379268 were abolished in mGlu2 knockout mice, confirming the effect was mGlu2-dependent.[2]
-
Dose-Response Relationship: Establish a clear dose-response curve. On-target effects should typically follow a saturable, dose-dependent pattern. Off-target effects may only appear at higher concentrations after the primary target is saturated.
Q3: How can I establish a clear Pharmacokinetic/Pharmacodynamic (PK/PD) relationship for my mGlu2/3 NAM?
A3: A well-defined PK/PD relationship is essential for interpreting efficacy studies and translating findings.
-
Pharmacokinetic Analysis: Conduct studies to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain-to-plasma ratio. This requires sampling blood and brain tissue at multiple time points following compound administration.
-
Receptor Occupancy (RO) Studies: Correlating drug concentration with target engagement is crucial. This can be technically challenging for mGlu2/3 NAMs due to the lack of suitable PET tracers.[4] However, ex vivo autoradiography or biochemical assays on tissue from dosed animals can provide an estimate of receptor occupancy.[5] The goal is to correlate the percentage of occupied receptors with the observed behavioral or physiological effect.[5][6][7]
-
Biomarker Measurement: Identify and measure a downstream biomarker of mGlu2/3 receptor modulation. Since mGlu2/3 are Gi/o-coupled, they inhibit adenylyl cyclase, leading to reduced cAMP and PKA activity.[8][9][10][11] Measuring changes in glutamate and GABA levels in specific brain regions via in vivo microdialysis can also serve as a valuable pharmacodynamic readout.[12][13][14]
Q4: What are the best practices for demonstrating target engagement in the central nervous system (CNS)?
A4: Demonstrating that your compound reaches the target in the brain and engages it is a critical step.
-
Brain Penetration: First, confirm the compound crosses the blood-brain barrier. Measure the unbound brain concentration (C u,brain) and compare it to the in vitro potency (e.g., IC50 or Ki).[5]
-
In Vivo Target Engagement Assays: One effective method is to use an agonist challenge. Pre-treat animals with your NAM and then administer an mGlu2/3 agonist (like LY379268). A successful NAM should block the physiological or behavioral effects of the agonist.[2] For example, LY379268 induces hyperthermia in mice, and this effect can be dose-dependently blocked by mGlu2/3 antagonists, providing an in vivo readout of target engagement.[2]
-
Biomarker Modulation: As mentioned in Q3, measuring downstream biomarkers provides strong evidence of target engagement. This could include assessing changes in the phosphorylation state of signaling proteins like ERK or CREB, or measuring neurotransmitter levels in relevant brain regions.[8][15]
Quantitative Data Summary
The following tables summarize quantitative data for representative mGlu2/3 modulators from preclinical studies.
Table 1: Efficacy of mGlu2/3 NAMs in Preclinical Models of Depression
| Compound/Antagonist | Dose | Route | Animal Model | Key Finding | Citation |
| mGlu2 NAM | Systemic | IP | Mouse Forced Swim Test | Decreased passive coping (immobility) | [16][17][18] |
| mGlu3 NAM | Systemic | IP | Mouse Forced Swim Test | Decreased passive coping (immobility) | [16][17][18] |
| mGlu2 NAM | Systemic | IP | Chronic Stress Models | Reversed anhedonia | [16][17][18] |
| mGlu3 NAM | Systemic | IP | Chronic Stress Models | Reversed anhedonia | [16][17][18] |
| LY341495 (mGlu2/3 Ant) | 1 mg/kg | IP | dS-Shati/Nat8l Mice | Improved social deficits | [19] |
Table 2: Effects of mGlu2/3 Agonists in Behavioral Models (for Target Engagement Studies)
| Compound/Agonist | Dose | Route | Animal Model | Observed Effect | Citation |
| LY379268 | 0-3 mg/kg | SC | Rat (Cocaine Self-Admin) | Dose-dependently lowered breakpoints in long-access group | [20] |
| LY379268 | 0.3-3 mg/kg | IP | Rat (Nicotine Self-Admin) | Dose-dependently decreased nicotine (B1678760) self-administration | [21] |
| LY379268 | 3.0 mg/kg/day | Osmotic Pump | Rat | Reduced phosphorylated CREB in mesocorticolimbic regions | [8] |
| LY379268 | Not specified | Not specified | Mouse | Dose-dependent increase in body temperature (hyperthermia) | [2] |
| LY354740 | Not specified | Not specified | Rat (Sodium-Lactate Anxiety) | Prevented decrease in social interaction | [19] |
Visualizations: Pathways and Workflows
Caption: Canonical Gi/o-coupled signaling pathway for mGlu2/3 receptors.
Caption: A typical experimental workflow for in vivo mGlu2/3 NAM studies.
Caption: A logical decision tree for troubleshooting unexpected in vivo results.
Detailed Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity in Mice
The Forced Swim Test (FST) is a widely used behavioral assay to assess depressive-like states and the efficacy of antidepressant compounds.[22] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair.[23]
-
Apparatus:
-
Procedure:
-
Habituation: Transport mice to the testing room at least 30-60 minutes before the test to allow for acclimation.[23]
-
Drug Administration: Administer the mGlu2/3 NAM or vehicle at the predetermined time before the test (e.g., 30-60 minutes for IP injection), based on its PK profile.
-
Test Session:
-
Post-Test:
-
-
Data Analysis:
-
A trained observer, blind to the experimental conditions, should score the video recordings.
-
Immobility: The primary measure is the total time the mouse spends immobile. Immobility is defined as floating motionless or making only small movements necessary to keep its head above water.[23]
-
Other Behaviors: Time spent struggling or climbing can also be scored.[23]
-
A significant reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect. It is crucial to ensure the compound does not cause a general increase in locomotor activity, which could produce a false positive.[24][26]
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity in Rodents
The EPM is a standard behavioral test for assessing anxiety-like behavior, based on the natural aversion of rodents to open and elevated spaces.[27][28][29]
-
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).[30]
-
Two opposite arms are open (e.g., 50 x 12 cm), and two opposite arms are enclosed by high walls (e.g., 50 cm high).[30]
-
A central platform (e.g., 12 x 12 cm) connects the arms.
-
An overhead video camera and tracking software (e.g., ANY-maze) are used for recording and automated analysis.[27][31]
-
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes prior to the test.[27][29] The lighting conditions should be kept consistent.
-
Drug Administration: Administer the mGlu2/3 NAM or vehicle at the appropriate time before the test.
-
Test Session:
-
Post-Test:
-
Return the animal to its home cage.
-
Thoroughly clean the maze with a 30-70% ethanol (B145695) solution between trials to remove any scent cues.[30]
-
-
-
Data Analysis:
-
The primary measures indicating anxiolytic-like effects are:
-
Increased percentage of time spent in the open arms: Calculated as (Time in Open Arms / Total Time) x 100.[30]
-
Increased percentage of entries into the open arms: Calculated as (Entries into Open Arms / Total Entries) x 100.
-
-
Locomotor activity is typically assessed by the number of closed arm entries. A change in open arm exploration without a change in total locomotor activity suggests a specific effect on anxiety rather than general activity.[30]
-
Protocol 3: In Vivo Microdialysis for Glutamate and GABA Measurement
In vivo microdialysis allows for the sampling of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[32]
-
Apparatus & Reagents:
-
Stereotaxic apparatus for probe implantation surgery.
-
Microdialysis probes with a membrane length appropriate for the target brain region.
-
A syringe pump for constant, low-flow perfusion.
-
An automated fraction collector, preferably refrigerated.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC system with fluorescence or mass spectrometry detection for analyzing GABA and glutamate concentrations in the dialysate.[32]
-
-
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula targeted at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) using stereotaxic coordinates. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Stabilization: Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Allow the system to stabilize for at least 1-2 hours to establish a baseline.
-
Baseline Sampling: Collect several baseline dialysate samples (e.g., every 20-30 minutes) to determine basal extracellular glutamate and GABA levels.
-
Compound Administration: Administer the mGlu2/3 NAM.
-
Post-Dosing Sampling: Continue collecting dialysate fractions for several hours to measure changes in neurotransmitter levels over time.
-
Probe Calibration: At the end of the experiment, perform in vitro recovery experiments to calibrate the probe and determine the absolute extracellular concentration of the analytes.
-
-
Data Analysis:
-
Analyze the dialysate samples using HPLC to quantify glutamate and GABA concentrations.
-
Express the results as a percentage change from the stable baseline period.
-
Since mGlu2/3 are presynaptic autoreceptors that inhibit glutamate release, a successful NAM is expected to increase extracellular glutamate levels by blocking this tonic inhibition.[12] The effect on GABA will depend on the specific circuitry of the brain region being studied.
-
It is important to note that microdialysis primarily samples the extrasynaptic pool of neurotransmitters.[13]
-
References
- 1. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu2/3 agonist-induced hyperthermia: an in vivo assay for detection of mGlu2/3 receptor antagonism and its relation to antidepressant-like efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between in vivo receptor occupancy and efficacy of metabotropic glutamate receptor subtype 5 allosteric modulators with different in vitro binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 11. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral and functional evidence of mGlu2/3 and mGlu5 metabotropic glutamate receptor dysregulation in cocaine-escalated rats: Factor in the transition to dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabotropic Glutamate 2/3 Receptors in the Ventral Tegmental Area and the Nucleus Accumbens Shell Are Involved in Behaviors Relating to Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. animal.research.wvu.edu [animal.research.wvu.edu]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. Elevated plus maze protocol [protocols.io]
- 28. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 30. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Pharmacokinetic Variability in Preclinical Animal Models
A Technical Support Resource for Researchers
The following guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals address pharmacokinetic (PK) variability in animal models. While specific data on RO4988546 is not publicly available, this document outlines general principles and best practices applicable to the study of novel chemical entities.
Troubleshooting Guide: High Pharmacokinetic Variability
High variability in plasma drug concentrations can obscure the true pharmacokinetic profile of a compound, making it difficult to establish clear dose-response or exposure-toxicity relationships. When encountering significant inter-animal or intra-animal variability, consider the following potential causes and solutions.
Question: We are observing high variability in the plasma concentrations of our compound in rats. What are the potential causes and how can we troubleshoot this?
Answer: High pharmacokinetic variability in preclinical studies is a common challenge that can arise from multiple sources. A systematic approach to troubleshooting is essential. The primary areas to investigate are factors related to the compound itself, the animal model , and the experimental procedure .
1. Compound-Related Factors:
-
Low Aqueous Solubility: Compounds with poor solubility can exhibit erratic and incomplete absorption, leading to high variability.
-
Troubleshooting:
-
Formulation Optimization: Experiment with different vehicle formulations (e.g., suspensions, solutions with co-solvents, cyclodextrins) to improve solubility and dissolution rate.
-
Particle Size Reduction: Micronization or nanomilling of the compound can increase the surface area for dissolution.
-
Salt Form Selection: Investigate different salt forms of the compound that may have improved solubility characteristics.
-
-
-
pH-Dependent Solubility: If a compound's solubility is highly dependent on pH, variations in the gastrointestinal (GI) pH of individual animals can lead to significant differences in absorption.
-
Troubleshooting:
-
In Vitro Solubility Testing: Characterize the compound's solubility at different pH values representative of the GI tract.
-
Formulation Buffering: Consider formulations that can buffer the microenvironment in the GI tract to ensure more consistent dissolution.
-
-
-
Chemical Instability: The compound may be degrading in the formulation, in the GI tract, or during sample processing.
-
Troubleshooting:
-
Stability Studies: Assess the stability of the compound in the dosing vehicle over the duration of the study. Also, evaluate its stability in biological matrices (plasma, blood) at various temperatures.
-
-
2. Animal-Related Factors:
-
Genetic Polymorphisms: Differences in drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters among animals, even within the same strain, can lead to variable clearance and exposure.[1]
-
Troubleshooting:
-
Use of Inbred Strains: Employing isogenic animal strains can help reduce variability stemming from genetic differences.
-
Phenotyping/Genotyping: If a specific metabolic pathway is suspected, phenotyping or genotyping for relevant enzymes may be considered.
-
-
-
Physiological State: Factors such as stress, health status, and circadian rhythms can influence drug metabolism and disposition.
-
Troubleshooting:
-
Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress.
-
Health Monitoring: Exclude animals that show signs of illness.
-
Standardized Study Times: Conduct studies at the same time of day to minimize the impact of circadian variations in enzyme activity.
-
-
-
Food and Water Consumption: The presence or absence of food can significantly alter drug absorption.
-
Troubleshooting:
-
Fasting: Standardize the fasting period before dosing. For oral compounds, an overnight fast is common.
-
Controlled Feeding: Ensure all animals have consistent access to food and water post-dosing.
-
-
3. Experimental Procedure-Related Factors:
-
Dosing Accuracy: Inaccurate dosing, especially with small volumes, can be a major source of variability.
-
Troubleshooting:
-
Dose Volume and Technique: Use appropriate syringe sizes and ensure proper training in dosing techniques (e.g., oral gavage, intravenous injection).
-
Dose Formulation Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each dose is drawn.
-
-
-
Blood Sampling Technique: The site and method of blood collection can influence results.
-
Troubleshooting:
-
Consistent Sampling Site: Use the same blood collection site for all animals and time points.
-
Minimizing Stress: Use techniques that minimize stress during sampling, as stress can alter blood flow and drug distribution.
-
Anticoagulant and Processing: Use the same anticoagulant and follow a standardized procedure for plasma or serum separation.
-
-
-
Bioanalytical Method: Variability can be introduced during sample analysis.
-
Troubleshooting:
-
Method Validation: Ensure the bioanalytical method is fully validated for accuracy, precision, and stability.
-
Quality Control Samples: Include quality control (QC) samples at multiple concentration levels with each analytical run to monitor assay performance.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters to assess when evaluating variability?
A1: When assessing pharmacokinetic variability, the most important parameters to examine are the Area Under the Curve (AUC) and the Maximum Concentration (Cmax). The coefficient of variation (%CV) for these parameters across a group of animals is a standard measure of variability. A high %CV (often >30%) suggests significant variability that may warrant investigation.
Q2: How can study design help in managing and understanding pharmacokinetic variability?
A2: Study design plays a crucial role in managing PK variability.
-
Crossover Design: In a crossover study, each animal receives all treatments, thereby serving as its own control. This design is very effective at reducing inter-animal variability.
-
Parallel Design: In a parallel design, different groups of animals receive different treatments. While more common, it is more susceptible to inter-animal variability. Increasing the number of animals per group can help to increase the statistical power to detect differences between groups despite variability.
-
Satellite Groups: Including satellite groups of animals for PK sampling in toxicity studies ensures that the main study animals are not overly stressed by frequent blood draws.
Q3: What level of pharmacokinetic variability is generally considered acceptable in preclinical studies?
A3: While there is no universal standard, a coefficient of variation (%CV) of less than 30% for key exposure parameters like AUC and Cmax is often considered acceptable for preclinical in vivo studies. However, the acceptable level of variability can depend on the stage of drug development and the specific therapeutic area. For some compounds, particularly those with low bioavailability, higher variability may be anticipated.
Q4: Can drug-drug interactions contribute to pharmacokinetic variability?
A4: Yes, co-administration of other compounds can significantly impact the pharmacokinetics of a test article.[2][3] This can occur through induction or inhibition of metabolic enzymes or transporters.[1][3] For example, if an animal is on a concomitant medication, or if there is exposure to an environmental inducer, this can alter the clearance of the investigational drug, leading to variability. It is crucial to have a detailed history of all substances administered to the study animals.
Data Presentation: Summarizing Pharmacokinetic Parameters
Clear and concise presentation of pharmacokinetic data is essential for interpretation and comparison across studies. The following table provides a template for summarizing key PK parameters from an animal study.
| Parameter | Units | Animal 1 | Animal 2 | Animal 3 | Animal 4 | Mean | SD | %CV |
| Dose | mg/kg | 10 | 10 | 10 | 10 | - | - | - |
| Cmax | ng/mL | 1250 | 1500 | 980 | 1320 | 1262.5 | 220.8 | 17.5 |
| Tmax | h | 1.0 | 0.5 | 1.5 | 1.0 | 1.0 | 0.4 | 40.8 |
| AUC (0-t) | ngh/mL | 8500 | 9200 | 7100 | 8800 | 8400 | 883.2 | 10.5 |
| AUC (0-inf) | ngh/mL | 8750 | 9450 | 7300 | 9000 | 8625 | 946.4 | 11.0 |
| Half-life (t1/2) | h | 4.5 | 4.2 | 5.1 | 4.8 | 4.65 | 0.38 | 8.2 |
| Clearance (CL/F) | mL/h/kg | 1142.9 | 1058.2 | 1369.9 | 1111.1 | 1170.5 | 136.5 | 11.7 |
| Volume of Dist. (Vz/F) | L/kg | 7.4 | 6.4 | 10.0 | 7.6 | 7.85 | 1.55 | 19.7 |
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC (0-inf): Area under the plasma concentration-time curve extrapolated to infinity.
-
Half-life (t1/2): Time required for the plasma concentration to decrease by half.
-
Clearance (CL/F): The volume of plasma cleared of the drug per unit time, adjusted for bioavailability (F).
-
Volume of Distribution (Vz/F): The apparent volume into which the drug distributes in the body, adjusted for bioavailability (F).
Experimental Protocols: Key Methodologies
Below is a generalized protocol for a single-dose oral pharmacokinetic study in rats. This protocol highlights critical steps for minimizing variability.
Objective: To determine the pharmacokinetic profile of Compound X following a single oral dose in male Sprague-Dawley rats.
Materials:
-
Compound X
-
Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Animals are acclimatized for a minimum of 5 days upon arrival. They are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Dose Preparation:
-
The dosing formulation is prepared on the day of dosing.
-
For a suspension, the vehicle is added to a pre-weighed amount of Compound X to achieve the target concentration.
-
The suspension is homogenized using a suitable method (e.g., sonication, stirring) to ensure a uniform suspension. The suspension is kept under continuous stirring during the dosing period.
-
-
Dosing:
-
Animals are fasted overnight (approximately 12-16 hours) prior to dosing, with free access to water.
-
Each animal is weighed on the morning of the study to calculate the individual dose volume.
-
The calculated volume of the dosing formulation is administered to each rat via oral gavage. The time of dosing is recorded for each animal.
-
-
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood is collected from a consistent site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant.
-
Samples are kept on ice until processing.
-
-
Plasma Preparation:
-
Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma is transferred to labeled cryovials and stored at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Plasma samples are analyzed for the concentration of Compound X using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
The analysis includes calibration standards and quality control samples to ensure the accuracy and precision of the data.
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data for each animal using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
-
Descriptive statistics (mean, standard deviation, %CV) are calculated for each parameter.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for investigating and addressing high pharmacokinetic variability in an animal study.
Caption: Workflow for troubleshooting high pharmacokinetic variability.
References
- 1. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing an animal model to detect drug–drug interactions impacting drug-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing Potential Drug–Drug Interactions in Companion Animal Medications Using Two Electronic Databases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for RO4988546 Non-Specific Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific binding of RO4988546 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions.
Question: High background signal is observed in my binding assay, potentially due to non-specific binding of this compound. How can I reduce this?
Answer:
High background signal is a common issue resulting from the binding of a compound to unintended targets or surfaces. Several strategies can be employed to mitigate this non-specific binding.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol/Consideration |
| Ionic Interactions | Increase salt concentration in buffers. | The addition of salts like NaCl can shield electrostatic charges on both the compound and the binding surfaces, thus reducing charge-based non-specific interactions.[1][2] Start with a concentration of 150 mM NaCl and titrate upwards if necessary. |
| Hydrophobic Interactions | Add a non-ionic surfactant to buffers. | Surfactants such as Tween 20 or Triton X-100 can disrupt hydrophobic interactions that cause non-specific binding to surfaces like plasticware or proteins.[1] A low concentration, typically 0.01-0.1%, is recommended to avoid disrupting specific binding.[3] |
| Protein Aggregation/Binding | Include a blocking protein in the assay buffer. | Bovine Serum Albumin (BSA) is a commonly used blocking agent that can prevent the non-specific binding of this compound to surfaces and other proteins by occupying potential non-specific binding sites.[1][2] A concentration of 0.1-1% BSA is generally effective. |
| Incorrect Buffer pH | Optimize the pH of your experimental buffer. | The charge of both this compound and the target protein can be influenced by pH.[2] It is advisable to test a range of pH values around the physiological pH (7.2-7.6) to find the optimal condition that minimizes non-specific binding while maintaining specific binding. |
Question: My negative control experiments show a signal significantly above baseline. What constitutes a good negative control for a binding assay with this compound?
Answer:
A robust negative control is crucial for distinguishing specific binding from non-specific effects.
Recommended Negative Controls:
-
No Target Control: Perform the binding assay in the absence of the target protein or cell line. Any signal detected in this condition can be attributed to non-specific binding to the assay components or surfaces.
-
Structurally Similar but Inactive Molecule: If available, use a molecule that is structurally related to this compound but is known to be inactive against the target. This can help to identify off-target binding that is specific to the chemical scaffold.
-
Competition Assay with an Unlabeled Competitor: Co-incubate your labeled this compound with a high concentration of unlabeled this compound. The specific binding should be competed off, and the remaining signal will represent the non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for a small molecule like this compound?
A1: Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended biological target.[4] For a small molecule inhibitor like this compound, non-specific binding can lead to inaccurate measurements of binding affinity and potency, as well as potential off-target effects in cellular and in vivo studies, resulting in misleading experimental outcomes.[5][6]
Q2: Can the choice of assay plate material affect non-specific binding?
A2: Yes, the material of your assay plates can significantly influence non-specific binding. Some compounds may adhere to standard polystyrene plates. It is recommended to test low-binding plates, which have a special coating to reduce non-specific interactions.
Q3: How do I determine the optimal concentration of blocking agents like BSA or detergents?
A3: The optimal concentration of blocking agents should be determined empirically for your specific assay. It is advisable to perform a titration experiment where you test a range of concentrations of the blocking agent. The goal is to find the concentration that maximally reduces the background signal without affecting the specific binding signal.
Q4: Are there any general tips for handling this compound to minimize non-specific binding?
A4: Yes, proper handling of the compound can help. Ensure that this compound is fully dissolved in a suitable solvent before diluting it into your assay buffer. Aggregates of the compound can contribute to non-specific binding. Additionally, using carrier proteins like BSA in your stock solutions can sometimes help to prevent the compound from adsorbing to storage vials.[7]
Experimental Protocols
Protocol: Competition Binding Assay to Determine Non-Specific Binding
This protocol describes a competition binding assay to quantify the non-specific binding of a labeled version of this compound.
Materials:
-
Labeled this compound (e.g., fluorescent or radiolabeled)
-
Unlabeled this compound
-
Target protein or cell lysate
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)
-
Low-binding assay plates
-
Detection instrument (e.g., fluorescence plate reader or scintillation counter)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of labeled this compound at a concentration 100-fold higher than the final assay concentration.
-
Prepare a serial dilution of unlabeled this compound, with the highest concentration being at least 1000-fold higher than the concentration of the labeled compound.
-
Prepare the target protein or cell lysate at the desired concentration in the assay buffer.
-
-
Assay Setup:
-
Total Binding Wells: Add assay buffer, labeled this compound (at its final concentration, e.g., Kd), and the target protein.
-
Non-Specific Binding Wells: Add assay buffer, labeled this compound, a high concentration of unlabeled this compound (e.g., 1000x the labeled compound concentration), and the target protein.
-
Competition Wells: Add assay buffer, labeled this compound, varying concentrations of unlabeled this compound, and the target protein.
-
-
Incubation: Incubate the plate at the desired temperature for a sufficient time to reach binding equilibrium.
-
Detection: Measure the signal in each well using the appropriate detection instrument.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the signal from the competition wells against the concentration of the unlabeled this compound to determine the IC50, which can be used to calculate the binding affinity (Ki).
-
Visualizations
Caption: Workflow for a competition binding assay to assess non-specific binding.
Caption: Conceptual diagram of specific versus non-specific binding of this compound.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonspecificity fingerprints for clinical-stage antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
Technical Support Center: Mitigating Toxicity of MAP4K4 Inhibitors in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAP4K4 inhibitors, exemplified by the hypothetical compound RO4988546, in long-term experimental settings. The following information is intended to help anticipate and mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other MAP4K4 inhibitors?
A1: this compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] By inhibiting MAP4K4, this compound can modulate various cellular processes, including inflammation, cell migration, and apoptosis.[2]
Q2: What are the potential on-target and off-target toxicities associated with long-term MAP4K4 inhibition?
A2: While specific long-term toxicity data for this compound is not publicly available, potential toxicities can be inferred from the known functions of MAP4K4 and general observations with kinase inhibitors.
-
On-target toxicities may arise from the sustained inhibition of the MAP4K4 pathway, which is involved in normal physiological processes.
-
Off-target toxicities can occur if this compound inhibits other kinases or cellular proteins.[3][4][5][6] The risk of off-target effects often increases with higher concentrations.[5]
Q3: Are there any known tissue-specific toxicities of MAP4K4 inhibitors?
A3: Preclinical studies on MAP4K4 inhibitors have suggested potential for adverse events such as weight loss, increased body temperature, and tachycardia.[2] Conversely, in vitro studies have shown a protective effect of MAP4K4 inhibitors on human cardiomyocytes exposed to anthracyclines.[2] Researchers should carefully monitor cardiovascular and metabolic parameters during long-term studies.
Q4: How can I proactively monitor for potential toxicities in my long-term in vivo studies?
A4: A comprehensive monitoring plan is crucial. This should include regular monitoring of animal health (body weight, food/water intake, clinical signs), periodic collection of blood for hematology and clinical chemistry analysis to assess organ function (liver, kidney), and histopathological examination of key organs at the end of the study.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term studies with MAP4K4 inhibitors like this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected high levels of cytotoxicity in vitro at concentrations close to the IC50. | The inhibitor may have off-target effects on kinases essential for cell survival.[5] | 1. Confirm with a structurally different MAP4K4 inhibitor: This helps to distinguish on-target from off-target effects. 2. Perform a kinase selectivity panel: Screen this compound against a broad range of kinases to identify potential off-target interactions. 3. Use lower, effective concentrations: Determine the minimal concentration that achieves the desired biological effect while minimizing toxicity. |
| Inconsistent results between different batches of primary cells. | Primary cells from different donors can have significant biological variability, including varied expression levels of MAP4K4 and potential off-target kinases. | 1. Use pooled donor cells: This can help to average out individual variations. 2. Characterize your cells: Measure MAP4K4 expression levels in each batch of primary cells. |
| Gradual weight loss and reduced activity in animals during long-term in vivo studies. | This could be a sign of systemic toxicity. Preclinical studies with some MAP4K4 inhibitors have reported weight loss.[2] | 1. Monitor animal health closely: Increase the frequency of monitoring for clinical signs of toxicity. 2. Conduct interim blood analysis: Check for markers of liver (ALT, AST) and kidney (BUN, creatinine) function. 3. Consider dose reduction: If toxicity is observed, a lower dose of this compound may be necessary. |
| Cardiovascular abnormalities observed (e.g., changes in heart rate, blood pressure). | MAP4K4 has known roles in the cardiovascular system. Some MAP4K4 inhibitors have been associated with tachycardia in preclinical models.[2] | 1. Implement cardiovascular monitoring: In vivo studies should include regular measurement of heart rate and blood pressure. 2. Perform electrocardiography (ECG): Assess for any changes in cardiac electrical activity. 3. Histopathological analysis of heart tissue: Examine for any signs of cardiotoxicity at the end of the study. |
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) for MAP4K4 Inhibition | CC50 (µM) Cytotoxicity | Therapeutic Index (CC50/IC50) |
| Pancreatic Cancer (AsPC-1) | 0.12 | 15.5 | 129 |
| Glioblastoma (U87) | 0.25 | 22.1 | 88 |
| Human Cardiomyocytes (iPSC-derived) | >10 | >50 | >5 |
| Primary Human Hepatocytes | >10 | 35.8 | >3.5 |
Table 2: Hypothetical In Vivo Toxicity Monitoring Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (Week 12) | +5% | +2% | -8% |
| Serum ALT (U/L) at Week 12 | 35 ± 5 | 42 ± 7 | 98 ± 15 |
| Serum Creatinine (mg/dL) at Week 12 | 0.6 ± 0.1 | 0.7 ± 0.1 | 1.2 ± 0.3 |
| Heart Rate (bpm) at Week 12 | 350 ± 20 | 380 ± 25 | 450 ± 30 |
| * Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
2. In Vivo Organ Toxicity Monitoring
This protocol outlines key steps for monitoring organ toxicity in a long-term animal study.
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dosing: Administer this compound at various doses and a vehicle control daily for the study duration (e.g., 12 weeks).
-
Clinical Monitoring: Monitor body weight, food and water consumption, and clinical signs of toxicity twice weekly.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein) at baseline and regular intervals (e.g., every 4 weeks).
-
Clinical Chemistry: Analyze serum samples for markers of liver function (ALT, AST, ALP) and kidney function (BUN, creatinine).
-
Hematology: Analyze whole blood for complete blood counts.
-
Terminal Procedures: At the end of the study, euthanize animals and collect major organs (liver, kidneys, heart, spleen, lungs) for histopathological analysis.
Visualizations
Caption: The MAP4K4 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for assessing and mitigating toxicity in long-term studies.
References
- 1. Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoeford.com [hoeford.com]
- 8. youtube.com [youtube.com]
Technical Support Center: RO4988546 Experimental Design
Notice to Researchers: Information regarding the specific molecule "RO4988546" is not available in the public domain. The following content is generated based on a hypothetical analogue, a MEK inhibitor, to illustrate the requested format and content structure. Researchers should substitute the information below with data specific to their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a typical MEK inhibitor?
A MEK inhibitor is a targeted therapy that functions by blocking the activity of the Mitogen-activated protein kinase kinase (MEK) enzymes, MEK1 and MEK2. These enzymes are critical components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK, the downstream phosphorylation of ERK is prevented, which in turn blocks the signaling cascade that promotes cell proliferation, differentiation, and survival.
Q2: In which cancer types are MEK inhibitors commonly studied?
MEK inhibitors are most frequently investigated in cancers harboring BRAF mutations, such as melanoma, non-small cell lung cancer, and colorectal cancer, often in combination with a BRAF inhibitor. They are also explored in cancers with RAS mutations (e.g., pancreatic, colorectal, and lung cancers) where the MAPK pathway is constitutively active.
Q3: What are the known resistance mechanisms to MEK inhibitors?
Resistance to MEK inhibitors can arise through various mechanisms, including the acquisition of mutations in MEK itself that prevent drug binding, amplification of the MEK gene, or the activation of alternative signaling pathways that bypass the MEK/ERK axis, such as the PI3K/AKT/mTOR pathway.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Lack of cellular response to treatment | Drug degradation | Ensure proper storage and handling of the compound. Prepare fresh stock solutions for each experiment. |
| Cell line insensitivity | Verify the mutational status (e.g., BRAF, RAS) of your cell line to ensure it is appropriate for a MEK inhibitor. Test a panel of cell lines with known sensitivities as a positive control. | |
| Suboptimal drug concentration | Perform a dose-response curve to determine the IC50 of the compound in your specific cell line. | |
| High background in Western blot for p-ERK | Inadequate cell lysis | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibodies to optimize the signal-to-noise ratio. | |
| Inconsistent results between experiments | Variation in cell confluence | Seed cells at a consistent density and treat them at the same level of confluence for all experiments. |
| Fluctuation in incubation times | Strictly adhere to the planned incubation times for drug treatment and subsequent assays. |
Experimental Protocols
Western Blot Analysis of p-ERK Inhibition
-
Cell Seeding: Plate 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of the MEK inhibitor (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the MEK inhibitor for 72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of a MEK inhibitor.
Caption: A typical experimental workflow for Western blot analysis.
Validation & Comparative
A Comparative Analysis of RO4988546 and Other mGlu2/3 Receptor Antagonists for Preclinical Research
For researchers in neuropharmacology and drug development, the selection of appropriate tool compounds is critical for elucidating the therapeutic potential of targeting the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3). This guide provides a detailed comparison of RO4988546, a negative allosteric modulator (NAM), with the well-established orthosteric antagonists, LY341495 and MGS0039. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for their preclinical studies.
Executive Summary
Metabotropic glutamate receptor 2/3 antagonists have emerged as a promising class of compounds for the treatment of depression and anxiety disorders. This guide compares the pharmacological and behavioral profiles of three key antagonists: this compound, LY341495, and MGS0039. While all three compounds effectively block mGlu2/3 receptor signaling, they do so through different mechanisms, which influences their potency, selectivity, and in vivo efficacy. This compound acts as a negative allosteric modulator, offering a distinct pharmacological profile compared to the orthosteric antagonists LY341495 and MGS0039.
Data Presentation
The following tables summarize the quantitative data for each compound, providing a clear comparison of their binding affinities, functional potencies, and in vivo antidepressant-like effects.
Table 1: In Vitro Pharmacological Profile of mGlu2/3 Antagonists
| Compound | Target(s) | Mechanism of Action | Binding Affinity (Ki) | Functional Potency (IC50) |
| This compound | mGlu2, mGlu3 | Negative Allosteric Modulator (NAM) | Not explicitly defined in provided results | Reduces agonist-stimulated [³⁵S]GTPγS binding |
| LY341495 | mGlu2, mGlu3, mGlu8, mGlu7a, mGlu1a, mGlu5a, mGlu4a | Orthosteric Antagonist | mGlu2: 2.3 nM, mGlu3: 1.3 nM, mGlu8: 173 nM, mGlu7a: 990 nM, mGlu1a: 6.8 µM, mGlu5a: 8.2 µM, mGlu4a: 22 µM | mGlu2: 21 nM, mGlu3: 14 nM[1] |
| MGS0039 | mGlu2, mGlu3 | Orthosteric Antagonist | mGlu2: 2.2 nM, mGlu3: 4.5 nM[2][3] | mGlu2: 20 nM, mGlu3: 24 nM (cAMP assay)[2][3] |
Table 2: In Vivo Antidepressant-Like Efficacy of mGlu2/3 Antagonists
| Compound | Animal Model | Behavioral Test | Effective Dose Range (mg/kg, i.p.) | Key Findings |
| This compound | Not specified in provided results | Not specified in provided results | Not specified in provided results | Data not available in provided search results |
| LY341495 | Rat | Forced Swim Test | 0.1 - 3 | Dose-dependently enhances the antidepressant-like effects of a sub-effective dose of ketamine.[4] |
| MGS0039 | Rat, Mouse | Forced Swim Test, Tail Suspension Test | 0.3 - 3 | Dose-dependent antidepressant-like effects.[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., mGlu2 or mGlu3) are prepared from cultured cells or animal brain tissue.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]LY341495) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 of the competing ligand to the affinity of the radioligand.
Functional Assays (e.g., [³⁵S]GTPγS Binding, cAMP Accumulation)
Objective: To determine the functional potency (IC50) of a compound as an antagonist.
[³⁵S]GTPγS Binding Assay Protocol:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Membranes are incubated with a sub-maximal concentration of an agonist (e.g., glutamate or LY354740), [³⁵S]GTPγS, and varying concentrations of the antagonist.
-
Separation and Quantification: Similar to the binding assay, the amount of bound [³⁵S]GTPγS is measured.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated response, is determined from the concentration-response curve.
cAMP Accumulation Assay Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Treatment: Cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with an agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based).
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
Behavioral Assays (Forced Swim Test and Tail Suspension Test)
Objective: To assess the antidepressant-like effects of a compound in rodents.
Forced Swim Test (FST) Protocol: [5][6][7][8][9][10][11][12][13][14]
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: Mice or rats are placed in the water for a 6-minute session.
-
Scoring: The duration of immobility (floating passively) during the last 4 minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol: [15][16][17][18][19]
-
Apparatus: An enclosed chamber where the mouse can be suspended by its tail using adhesive tape.
-
Procedure: The mouse is suspended for a 6-minute session.
-
Scoring: The total time the animal remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathway of mGlu2/3 Receptor Antagonism
Caption: Antagonism of presynaptic mGlu2/3 autoreceptors blocks the inhibitory effect on glutamate release.
Experimental Workflow for In Vivo Behavioral Testing
Caption: Workflow for assessing the antidepressant-like effects of mGlu2/3 antagonists in rodents.
Logical Relationship of Antagonist Mechanisms
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Group II mGlu receptor antagonist LY341495 enhances the antidepressant-like effects of ketamine in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The forced swimming test as a model for core and component behavioral effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent behavioural test - Anxiety and depression - Forced Swimming test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. brieflands.com [brieflands.com]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antidepressant Effects of Ketamine and the Investigational Target GPR139
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of antidepressant drug development is undergoing a paradigm shift, moving beyond traditional monoaminergic mechanisms to novel targets that promise faster onset and greater efficacy. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has revolutionized the treatment of depression with its rapid and robust antidepressant effects. This has spurred research into other glutamatergic modulators and novel pathways. This guide provides a comparative overview of the established antidepressant effects of ketamine and the emerging, yet largely unproven, potential of agonists for the orphan G protein-coupled receptor 139 (GPR139).
It is critical to note that direct comparative preclinical or clinical studies between a specific GPR139 agonist, RO4988546, and ketamine are not available in the public domain. Therefore, this guide will compare the well-documented effects of ketamine with the current understanding of the GPR139 agonist class, drawing on data from investigational compounds like TAK-041 and JNJ-63533054. The evidence for the antidepressant potential of GPR139 agonists is preliminary and, in some cases, contradictory, warranting cautious interpretation.
Overview of Ketamine and GPR139 Agonists
Ketamine: A Rapid-Acting Antidepressant
Ketamine, a dissociative anesthetic, has demonstrated potent and rapid antidepressant effects at sub-anesthetic doses in individuals with treatment-resistant depression.[1][2][3][4][5] Its mechanism of action is primarily attributed to the non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.[1][3][6][7] This initial action triggers a cascade of downstream events, leading to synaptic plasticity and the restoration of neural circuits implicated in depression.
GPR139 Agonists: An Emerging Investigational Target
GPR139 is an orphan G protein-coupled receptor, meaning its endogenous ligand has not been definitively identified. It is predominantly expressed in the central nervous system, particularly in the habenula, a brain region involved in reward and motivation.[8][9] Genetic association studies have linked GPR139 to major depressive disorder, suggesting it as a potential therapeutic target.[2] Investigational agonists for this receptor, such as TAK-041 and JNJ-63533054, are being explored for their potential in treating neuropsychiatric disorders.[8][9][10][11][12][13]
Comparative Mechanism of Action
The antidepressant mechanisms of ketamine and GPR139 agonists are fundamentally different, targeting distinct neurotransmitter systems and intracellular signaling pathways.
Ketamine: Glutamatergic Modulation and Synaptogenesis
Ketamine's antidepressant action is initiated by its blockade of NMDA receptors, primarily on GABAergic interneurons. This disinhibits glutamatergic neurons, leading to a surge in glutamate (B1630785) release. The increased glutamate then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades that are crucial for its therapeutic effects.
Key signaling pathways activated by ketamine include:
-
Brain-Derived Neurotrophic Factor (BDNF) signaling: Ketamine rapidly increases the expression and release of BDNF, a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.
-
Mammalian Target of Rapamycin (mTOR) signaling: Activation of the mTOR pathway is a critical downstream effect of ketamine, leading to increased synthesis of synaptic proteins and synaptogenesis.
This cascade of events ultimately results in the rapid formation of new synapses and the restoration of synaptic function in brain regions like the prefrontal cortex and hippocampus, which are often impaired in depression.
GPR139 Agonists: Gq/11-Mediated Signaling
The signaling mechanism of GPR139 is still under investigation, but studies indicate that it primarily couples to Gq/11 G proteins.[1][4][6][7][14] Activation of GPR139 by an agonist would initiate a signaling cascade distinct from that of ketamine.
The proposed signaling pathway for GPR139 involves:
-
Activation of Gq/11: This leads to the activation of phospholipase C (PLC).
-
PLC activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream effects: IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
The precise downstream consequences of this pathway in relation to antidepressant effects are not well understood. Some studies suggest GPR139 activation may modulate the activity of other neurotransmitter systems, such as the dopamine (B1211576) and opioid systems.[3]
Preclinical and Clinical Evidence: A Tale of Two Trajectories
The evidence base for the antidepressant effects of ketamine is extensive and robust, spanning numerous preclinical and clinical studies. In contrast, the data for GPR139 agonists is sparse and inconclusive.
Ketamine: A Wealth of Supporting Data
Preclinical Evidence: Animal models of depression have consistently demonstrated the rapid and sustained antidepressant-like effects of ketamine. These studies have been instrumental in elucidating its mechanism of action, including the roles of NMDA receptor antagonism, AMPA receptor activation, and the BDNF and mTOR pathways.
Clinical Evidence: Multiple clinical trials have confirmed the rapid antidepressant efficacy of intravenous ketamine in patients with treatment-resistant major depressive disorder and bipolar depression.[5] A single infusion can produce significant symptom reduction within hours, with effects lasting for several days to a week. The FDA has approved an intranasal formulation of esketamine (an enantiomer of ketamine) for treatment-resistant depression.[5]
GPR139 Agonists: Preliminary and Inconclusive Findings
Preclinical Evidence: Preclinical studies with GPR139 agonists have yielded mixed results.
-
The selective GPR139 agonist TAK-041 has been shown to reverse anhedonia (a core symptom of depression) and depressive-like behaviors in rodent models of chronic stress.[8][9] It also normalized stress-induced changes in neuronal morphology.[8][9]
-
Another agonist, JNJ-63533054 , showed anxiolytic-like effects in one behavioral test but had no significant effect in a despair-based model and even produced an anhedonic-like effect in another assay.[10] It also did not alter serotonin (B10506) or dopamine levels in key brain regions.[10]
Clinical Evidence: A Phase 2 clinical trial (the TERPSIS study) evaluating TAK-041 (NBI-1065846) in patients with major depressive disorder and anhedonia did not meet its primary or secondary endpoints .[15][16] Both the TAK-041 and placebo groups showed improvements in anhedonia and depression scores, with no statistically significant difference between them.[16]
Data Presentation
Table 1: Comparison of Mechanistic and Efficacy Data
| Feature | Ketamine | GPR139 Agonists (as a class) |
| Primary Target | NMDA Receptor (Antagonist) | GPR139 (Agonist) |
| Primary Signaling Pathway | Glutamate surge -> AMPA receptor activation -> BDNF & mTOR signaling | Gq/11 -> Phospholipase C -> IP3 & DAG signaling |
| Key Downstream Effects | Increased synaptogenesis, neuroplasticity | Modulation of other neurotransmitter systems (e.g., dopamine, opioid) - speculative |
| Preclinical Antidepressant-like Effects | Robust and consistently demonstrated in various models | Mixed and limited data; some positive effects on anhedonia and depressive-like behaviors with TAK-041, inconsistent results with JNJ-63533054 |
| Clinical Antidepressant Efficacy | Proven rapid and robust effects in treatment-resistant depression | Not demonstrated; a Phase 2 trial with TAK-041 failed to show efficacy |
| Speed of Onset | Rapid (within hours) | Unknown |
| Key Investigational Compounds | Esketamine (approved), Arketamine | TAK-041 (NBI-1065846), JNJ-63533054 |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below are summarized methodologies for key types of experiments.
Preclinical Models of Depression (Rodents)
-
Unpredictable Chronic Mild Stress (uCMS): Rodents are exposed to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia and other depressive-like behaviors. Efficacy of a compound is assessed by its ability to reverse these behavioral deficits (e.g., in the sucrose (B13894) preference test for anhedonia or the forced swim test for behavioral despair).[8]
-
Forced Swim Test (FST): Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. A reduction in immobility time is interpreted as an antidepressant-like effect.[8]
-
Sucrose Preference Test (SPT): This test measures anhedonia by assessing the rodent's preference for a sweetened solution over plain water. A decrease in preference for the sweet solution is indicative of anhedonia, and restoration of this preference suggests an antidepressant effect.
Clinical Trials for Depression
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Participants: Adults diagnosed with major depressive disorder, often with a history of inadequate response to standard antidepressants (treatment-resistant depression).
-
Intervention: Administration of the investigational drug (e.g., intravenous infusion of ketamine, oral administration of a GPR139 agonist) or placebo.
-
Outcome Measures: Changes in scores on standardized depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D), are the primary endpoints.[15][16] Scales specific to anhedonia, like the Dimensional Anhedonia Rating Scale (DARS), may also be used.[15][16]
Visualization of Signaling Pathways
Ketamine's Antidepressant Signaling Pathway
Caption: Ketamine's signaling cascade leading to antidepressant effects.
GPR139 Agonist Signaling Pathway
Caption: Proposed GPR139 agonist signaling pathway.
Conclusion and Future Directions
The comparison between ketamine and GPR139 agonists highlights the significant gap between a clinically validated, albeit mechanistically complex, rapid-acting antidepressant and a novel, yet unproven, therapeutic target. Ketamine's success has firmly established the glutamatergic system as a key player in the rapid relief from depressive symptoms and has set a high benchmark for novel antidepressant development.
The investigation into GPR139 agonists for depression is in its nascent stages. While there is a theoretical rationale for targeting this receptor based on its location in brain regions relevant to mood and motivation, and some preclinical signals, the failure of TAK-041 in a Phase 2 trial underscores the challenges in translating preclinical findings to clinical efficacy.
Future research should focus on:
-
Clarifying the role of GPR139 in mood regulation: Further preclinical studies are needed to unequivocally establish whether GPR139 agonism has antidepressant potential and to delineate the precise downstream signaling pathways involved.
-
Identifying the endogenous ligand for GPR139: This would provide crucial insights into its physiological function.
-
Exploring the potential of other GPR139 modulators: It is possible that other agonists or even allosteric modulators of GPR139 may have different pharmacological profiles with greater therapeutic potential.
For drug development professionals, the story of GPR139 agonists serves as a reminder of the high attrition rate in psychiatric drug discovery and the importance of robust preclinical validation before proceeding to costly clinical trials. While the search for novel antidepressants beyond the monoamine hypothesis is critical, the path from a promising target to an effective therapy is fraught with challenges.
References
- 1. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S180. THE SELECTIVE GPR139 AGONIST TAK-041 REVERSES ANHEDONIA AND SOCIAL INTERACTION DEFICITS IN RODENT MODELS RELATED TO NEGATIVE SYMPTOMS IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. A Phase 2 Randomized Trial of NBI-1065846 (TAK-041) in Patients With Anhedonia Associated With Major Depressive Disorder: Results of the TERPSIS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase 2 Randomized Trial of NBI-1065846 (TAK-041) in Patients With Anhedonia Associated With Major Depressive Disorder: Results of the TERPSIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of RO4988546 compared to traditional antidepressants
Information regarding the investigational compound RO4988546 is not publicly available at this time. Extensive searches for "this compound" and related terms in scientific literature and clinical trial registries did not yield any specific information regarding its mechanism of action, clinical efficacy, or experimental protocols. Therefore, a direct comparison with traditional antidepressants as requested cannot be performed.
This guide will instead provide a comparative overview of the efficacy and mechanisms of major classes of traditional antidepressants, based on available scientific evidence. This information is intended for researchers, scientists, and drug development professionals to understand the landscape of current antidepressant therapies.
Overview of Traditional Antidepressants
Traditional antidepressants primarily function by modulating the levels of monoamine neurotransmitters in the brain, namely serotonin, norepinephrine, and dopamine. The main classes include Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs).
Signaling Pathways of Traditional Antidepressants
The therapeutic effects of these medications are believed to arise from downstream neuroadaptive changes that occur over time with sustained increases in neurotransmitter levels.
Caption: General mechanism of action for traditional antidepressants.
Efficacy of Traditional Antidepressants: A Comparative Summary
The efficacy of antidepressants is typically assessed in clinical trials by measuring the reduction in symptoms of depression using standardized rating scales such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS). Key metrics include response rates (percentage of patients with a significant symptom reduction, often ≥50%) and remission rates (percentage of patients with minimal to no symptoms).
| Antidepressant Class | Representative Drugs | Response Rate (Approx.) | Remission Rate (Approx.) | Key Side Effects |
| SSRIs | Fluoxetine, Sertraline, Escitalopram | 50-60% | 30-40% | Nausea, insomnia, sexual dysfunction |
| SNRIs | Venlafaxine, Duloxetine | 50-60% | 30-40% | Nausea, dizziness, increased blood pressure |
| TCAs | Amitriptyline, Nortriptyline | 50-60% | 30-40% | Dry mouth, constipation, blurred vision, weight gain, cardiac effects |
| MAOIs | Phenelzine, Tranylcypromine | 50-70% | 30-50% | Hypertensive crisis (with tyramine-rich foods), insomnia, orthostatic hypotension |
Note: Response and remission rates are approximate and can vary based on the specific study, patient population, and duration of treatment. Data is aggregated from numerous clinical trials and meta-analyses.
Experimental Protocols in Antidepressant Clinical Trials
The evaluation of antidepressant efficacy follows standardized clinical trial protocols.
Typical Phase III Clinical Trial Workflow
Caption: A simplified workflow of a typical antidepressant clinical trial.
Key Methodological Considerations:
-
Patient Population: Inclusion and exclusion criteria are critical. Typically, studies enroll adults with a diagnosis of Major Depressive Disorder (MDD) of at least moderate severity.
-
Dosing: Doses are usually flexible within a predefined range to optimize efficacy and tolerability for individual patients.
-
Outcome Measures: The primary outcome is typically the change from baseline in a standardized depression rating scale score at the end of the acute treatment phase (usually 6-12 weeks). Secondary outcomes may include response and remission rates, and measures of functioning and quality of life.
-
Statistical Analysis: The primary analysis is often an intent-to-treat (ITT) analysis, including all randomized patients. Mixed-effects models for repeated measures (MMRM) are commonly used to handle missing data.
Conclusion
While a direct comparison with this compound is not possible due to the lack of available data, this guide provides a foundational understanding of the efficacy, mechanisms, and evaluation of traditional antidepressants. The tabulated data and diagrams offer a structured overview for researchers and professionals in the field of drug development. Future research and the publication of data on novel compounds like this compound will be essential to advance the treatment of depressive disorders.
Validating the Procognitive Effects of Novel NMDA Receptor Modulators: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the procognitive effects of a novel N-methyl-D-aspartate (NMDA) receptor modulator, exemplified here as "RO4988546." The guide outlines comparative data from established cognitive enhancers, details key experimental protocols, and provides visual workflows and pathway diagrams to support the validation process.
Comparative Efficacy of Existing Cognitive Enhancers
To establish a benchmark for evaluating the procognitive potential of a new chemical entity like this compound, it is essential to compare its performance against existing treatments. The following table summarizes the efficacy of widely used cognitive enhancers, including the NMDA receptor antagonist Memantine (B1676192) and several acetylcholinesterase inhibitors (AChE-Is). The data is derived from meta-analyses of clinical trials in patients with Alzheimer's disease or other cognitive impairments.[1][2][3]
| Drug Class | Drug Name | Mechanism of Action | Key Efficacy Outcomes (Mean Difference vs. Placebo) |
| NMDA Receptor Antagonist | Memantine | Uncompetitive, moderate-affinity NMDA receptor antagonist.[4] | ADAS-cog: -1.29 to -1.89 points[2][3] |
| AChE Inhibitors | Donepezil | Reversible inhibitor of acetylcholinesterase | ADAS-cog: -2.72 (10 mg/day)[3] MMSE: +0.76 (10 mg/day)[2] |
| Rivastigmine | Pseudo-irreversible inhibitor of acetylcholinesterase and butyrylcholinesterase | MMSE: +0.60 (12 mg/day)[2] | |
| Galantamine | Reversible, competitive AChE inhibitor and allosteric modulator of nicotinic receptors | ADAS-cog: -1.72 to -3.20 points[3] |
-
ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale (lower scores indicate better cognition).
-
MMSE: Mini-Mental State Examination (higher scores indicate better cognition).
Key Experimental Protocols
The validation of a procognitive drug requires a combination of preclinical and clinical studies. Below are detailed methodologies for commonly employed experiments.
Preclinical Validation: Animal Models
1. Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: The animal (typically a rodent) is placed in the pool from different starting positions and must learn the location of the hidden platform using the external visual cues. This is repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Key Metrics:
-
Escape Latency: Time taken to find the hidden platform during the acquisition phase.
-
Path Length: The distance traveled to reach the platform.
-
Time in Target Quadrant: During the probe trial, the amount of time spent in the quadrant where the platform was previously located.
-
Platform Crossings: The number of times the animal swims over the exact former location of the platform.
-
-
Relevance: This test evaluates hippocampus-dependent spatial navigation, a cognitive domain often impaired in neurodegenerative diseases.[5]
2. Scopolamine-Induced Amnesia Model
-
Objective: To create a transient, reversible model of cognitive deficit to test the efficacy of procognitive drugs.
-
Procedure:
-
Scopolamine (B1681570), a muscarinic receptor antagonist, is administered to animals to induce deficits in learning and memory, mimicking cholinergic dysfunction seen in Alzheimer's disease.[5]
-
The test compound (e.g., this compound) is administered before or after the scopolamine challenge.
-
Cognitive performance is then assessed using tasks such as the Passive Avoidance Test or the Y-maze.
-
-
Key Metrics:
-
Passive Avoidance: Latency to enter a dark chamber where a mild foot shock was previously delivered. A longer latency suggests better memory of the aversive stimulus.
-
Y-Maze: Percentage of spontaneous alternations between the three arms of the maze, which reflects spatial working memory.
-
-
Relevance: This model is useful for screening compounds that may reverse cholinergic-related cognitive impairments.[5]
Clinical Validation: Cognitive and Functional Assessments
1. Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)
-
Objective: To measure the severity of cognitive dysfunction in Alzheimer's disease.
-
Procedure: A trained administrator conducts a series of tasks with the patient, typically taking 30-45 minutes.
-
Domains Assessed:
-
Memory: Word recall, word recognition.
-
Language: Naming objects, following commands, comprehension.
-
Praxis: Ideational and constructional praxis (e.g., copying geometric figures).
-
Attention: Orientation to time and place.
-
-
Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.
-
Relevance: The ADAS-cog is a widely used primary endpoint in clinical trials for cognitive enhancers.[2]
2. Mini-Mental State Examination (MMSE)
-
Objective: A quick, quantitative measure of cognitive status in adults.
-
Procedure: A brief, 30-point questionnaire that can be administered in about 10 minutes.
-
Domains Assessed: Orientation, registration, attention and calculation, recall, and language.
-
Scoring: A score of 24 or more is typically considered normal. Scores below this may indicate mild, moderate, or severe cognitive impairment.
-
Relevance: The MMSE is a standard screening tool for cognitive impairment and is often used to track cognitive changes over time in clinical trials.[2]
Visualizing Pathways and Processes
NMDA Receptor Signaling Pathway
The NMDA receptor is a key player in synaptic plasticity, the cellular mechanism underlying learning and memory.[4][6] Its activation requires the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block.[7] Influx of calcium (Ca2+) through the channel triggers downstream signaling cascades that lead to long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[4][6]
References
- 1. A meta-analysis of the efficacy of donepezil, rivastigmine, galantamine, and memantine in relation to severity of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy and Acceptability of Cholinesterase Inhibitors and Memantine Based on Dosage in Patients with Vascular Cognitive Impairment: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of donepezil, galantamine, rivastigmine, and memantine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-cognitive effects of dual tacrine derivatives acting as cholinesterase inhibitors and NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | NMDA Receptor Function During Senescence: Implication on Cognitive Performance [frontiersin.org]
A Head-to-Head Comparison of Selective mGlu2 versus mGlu3 Negative Allosteric Modulators (NAMs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate (B1630785) receptors 2 (mGlu2) and 3 (mGlu3) are closely related G-protein coupled receptors that have emerged as promising therapeutic targets for a range of central nervous system disorders. The development of selective negative allosteric modulators (NAMs) for these receptors has provided invaluable tools to dissect their individual physiological roles and therapeutic potential. This guide offers a detailed head-to-head comparison of selective mGlu2 and mGlu3 NAMs, presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.
Comparative Pharmacology and Function
Selective NAMs for mGlu2 and mGlu3 exhibit distinct pharmacological profiles and in vivo effects. While both receptor subtypes couple to Gαi/o proteins to inhibit adenylyl cyclase, their differential expression patterns—mGlu2 being predominantly presynaptic and mGlu3 found in both presynaptic and postsynaptic compartments, as well as on glial cells—contribute to their unique functional roles.[1]
Data Presentation
The following tables summarize the quantitative data for representative selective mGlu2 and mGlu3 NAMs.
Table 1: In Vitro Pharmacological Profile of Selective mGlu2 and mGlu3 NAMs
| Compound | Target | Assay Type | Potency (IC₅₀) | Selectivity (vs. other mGluR) | Reference |
| VU6001966 | mGlu2 | Ca²⁺ mobilization | 78 nM | >380-fold vs mGlu3 | [2] |
| MNI-137 | mGlu2 | [³⁵S]GTPγS binding | ~1 µM | Selective vs mGlu3 | [3] |
| VU0650786 | mGlu3 | Ca²⁺ mobilization | 194 nM | >150-fold vs mGlu2 | [4] |
| ML289 | mGlu3 | Ca²⁺ mobilization | 649 nM | >15-fold vs mGlu2 | [5][6] |
| VU6010572 | mGlu3 | Not Specified | Not Specified | Highly Selective | [1] |
Table 2: In Vivo Efficacy of Selective mGlu2 and mGlu3 NAMs in Preclinical Models
| Compound | Target | Animal Model | Behavioral Endpoint | Effective Dose (mg/kg, i.p.) | Key Finding | Reference |
| VU6001966 | mGlu2 | Rat | Alcohol Discrimination | 6 | Attenuated the interoceptive effects of alcohol. | [1][7] |
| VU6001966 | mGlu2 | Mouse | Forced Swim Test | 10-30 | Did not significantly increase latency to immobility. | [1] |
| VU0650786 | mGlu3 | Mouse | Marble Burying | 10-56.5 | Decreased anxiety-like behavior. | [1] |
| VU6010572 | mGlu3 | Rat | Alcohol Discrimination | 12 | Attenuated the interoceptive effects of alcohol. | [1] |
| VU0650786 & VU6010572 | mGlu3 | Mouse | Tail Suspension Test | 30 (VU0650786), 1.8-3 (VU6010572) | Increased latency to immobility, showing antidepressant-like effects. | [1] |
Signaling Pathways
Both mGlu2 and mGlu3 receptors are canonically coupled to the Gαi/o signaling pathway. Upon activation by glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) activity.[1][8] This signaling cascade is fundamental to their role in modulating neuronal excitability and synaptic transmission.
References
- 1. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Actions of Novel Allosteric Modulators Reveal Functional Heteromers of Metabotropic Glutamate Receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
Cross-Species Efficacy of the MEK Inhibitor RO4987655: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of RO4987655 (also known as CH4987655), a selective, orally active inhibitor of MEK1/2, across different species. The data presented here are compiled from preclinical studies in mice and cynomolgus monkeys, as well as Phase I clinical trials in humans, offering valuable insights for cross-species validation and translational research.
Mechanism of Action: Targeting the MAPK/ERK Pathway
RO4987655 is a potent and highly selective allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] By binding to a pocket adjacent to the ATP-binding site, RO4987655 prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many human cancers, making MEK an attractive therapeutic target.
Cross-Species Pharmacodynamic and Efficacy Data
The following tables summarize the key pharmacodynamic and efficacy parameters of RO4987655 observed in mouse, cynomolgus monkey, and human studies.
Table 1: In Vivo Pharmacodynamic Effects of RO4987655 (pERK Inhibition)
| Species | Model | Tissue/Cell Type | Dose(s) | Maximum pERK Inhibition | Timepoint of Max. Inhibition | Reference |
| Mouse | HCT116 human colon cancer xenograft | Tumor Tissue & PBMCs | Not specified | Correlated with tumor growth inhibition | Not specified | [2] |
| Cynomolgus Monkey | Healthy | PBMCs | 0.2 mg/kg | 84.8% | Not specified | [2] |
| 0.375 mg/kg | 93.7% | Not specified | [2] | |||
| 0.75 mg/kg | 100% | Not specified | [2] | |||
| Human | Advanced Solid Tumors | PBMCs | 8.5 mg BID (MTD) | ~75% (mean) | Not specified | [3] |
| Human (Japanese) | Advanced Solid Tumors | PBMCs | Dose-dependent | Increased with dose | Not specified | [4] |
Table 2: Anti-Tumor Efficacy of RO4987655 in Mouse Xenograft Models
| Tumor Model | Dose(s) | Endpoint | Result | Reference |
| HCT116 (Human Colon Cancer) | Not specified | Tumor Growth | Significant antitumor effect with tumor regression. | [2] |
| NCI-H2122 (Human Lung Carcinoma) | 1.0, 2.5, 5.0 mg/kg | Tumor Volume | Dose-dependent tumor growth inhibition. | [5] |
| 1.0, 2.5, 5.0 mg/kg | [18F] FDG Uptake | Dose-dependent decrease, maximal on day 1. | [5] |
Table 3: Pharmacokinetic Parameters of RO4987655
| Species | Dose(s) | Tmax | t1/2 | Key Findings | Reference |
| Human | 1.0 - 21.0 mg | ~30-60 minutes | ~4 hours | Dose-proportional exposure. | [3][6] |
| Human (Japanese) | 1 - 6.5 mg (single & multiple) | Not specified | 4.32 - 21.1 hours | Dose-proportional plasma concentration. | [4] |
Experimental Protocols
Human Tumor Xenograft Studies in Mice
Objective: To evaluate the anti-tumor efficacy of RO4987655 in vivo.
General Protocol Outline:
-
Cell Culture: Human tumor cell lines (e.g., HCT116, NCI-H2122) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (e.g., Balb/c nu/nu), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., RPMI) and Matrigel is injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. RO4987655 is administered orally at various dose levels.
-
Efficacy Endpoints:
-
Pharmacodynamic Analysis: At the end of the study, tumors and blood samples can be collected for analysis of pERK levels by Western blotting or immunohistochemistry.[2]
Pharmacodynamic Studies in Cynomolgus Monkeys
Objective: To assess the in vivo pharmacodynamic effects of RO4987655.
General Protocol Outline:
-
Animal Model: Healthy, adult cynomolgus monkeys are used.
-
Dosing: A single oral dose of RO4987655 is administered.
-
Blood Sampling: Blood samples are collected at various time points pre- and post-dose.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples.
-
pERK Analysis: The levels of phosphorylated ERK in PBMCs are quantified using methods such as flow cytometry.[2]
-
Pharmacokinetic Analysis: Plasma concentrations of RO4987655 are measured to establish a PK/PD relationship.
Phase I Clinical Trials in Humans
Objective: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of RO4987655 in patients with advanced solid tumors.
General Protocol Outline:
-
Patient Population: Patients with advanced, metastatic solid tumors for whom standard therapy is no longer effective.[1][3][4]
-
Study Design: Dose-escalation studies (e.g., 3+3 design) are typically employed.[4]
-
Dosing Regimen: RO4987655 is administered orally, once or twice daily, in cycles.[3][4]
-
Safety Monitoring: Patients are closely monitored for adverse events and dose-limiting toxicities.
-
Pharmacokinetic Sampling: Blood samples are collected to determine the pharmacokinetic profile of the drug.[3]
-
Pharmacodynamic Assessments:
-
Efficacy Evaluation: Tumor responses are assessed using standard criteria (e.g., RECIST).[6]
Conclusion
The available data demonstrate a consistent mechanism of action and pharmacological effect of RO4987655 across mice, monkeys, and humans. The inhibition of pERK serves as a reliable pharmacodynamic biomarker that correlates with anti-tumor activity in preclinical models and is observed at clinically relevant doses in humans. This cross-species validation supports the continued development of RO4987655 and highlights the translational value of the preclinical models used. Researchers can leverage this comparative data to inform the design of future studies and to better understand the clinical potential of MEK inhibition.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BiTE® Xenograft Protocol [protocols.io]
- 8. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [(18)F] FDG-PET imaging combined with proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Profile of Cognitive Enhancers: A Comparative Analysis
An objective comparison of prominent cognitive enhancers reveals distinct mechanistic profiles and therapeutic potentials. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals. Due to the absence of publicly available information on "RO4988546," this analysis will focus on a selection of well-characterized cognitive enhancers, with a primary focus on Donepezil, and its comparison with other classes of cognitive enhancers such as Modafinil, Piracetam, and Memantine.
These compounds, while all aiming to improve cognitive function, operate through diverse biological pathways. Understanding these differences is crucial for targeted therapeutic development and clinical application.
Comparative Overview of Cognitive Enhancers
The following table summarizes the key characteristics of four distinct classes of cognitive enhancers, providing a snapshot of their mechanisms, clinical applications, and key performance indicators.
| Feature | Donepezil | Modafinil | Piracetam | Memantine |
| Primary Mechanism of Action | Reversible Acetylcholinesterase (AChE) Inhibitor | Wakefulness-promoting agent; atypical dopamine (B1211576) reuptake inhibitor | Positive allosteric modulator of AMPA receptors | Uncompetitive NMDA receptor antagonist |
| Primary Neurotransmitter System(s) Affected | Cholinergic | Dopaminergic, Histaminergic, Noradrenergic, Orexinergic | Glutamatergic | Glutamatergic |
| Approved Indications | Alzheimer's Disease | Narcolepsy, Shift Work Sleep Disorder, Obstructive Sleep Apnea | Not approved by the FDA; used for cognitive disorders in some countries | Alzheimer's Disease |
| Off-Label Uses | Dementia with Lewy bodies, Vascular dementia | ADHD, fatigue, cognitive enhancement in healthy individuals | Age-related cognitive decline, post-stroke aphasia | N/A |
| Commonly Reported Side Effects | Nausea, vomiting, diarrhea, insomnia | Headache, anxiety, insomnia, dry mouth | Hyperactivity, nervousness, weight gain | Dizziness, headache, confusion, constipation |
In-Depth Profile: Donepezil
Donepezil is a centrally acting reversible inhibitor of the enzyme acetylcholinesterase (AChE). Its primary therapeutic effect is to increase the concentration of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and learning.
Signaling Pathway of Donepezil
The diagram below illustrates the mechanism of action of Donepezil at the synaptic level. By inhibiting AChE, Donepezil prevents the breakdown of acetylcholine (ACh), leading to its accumulation in the synaptic cleft and enhanced stimulation of postsynaptic cholinergic receptors.
Caption: Mechanism of Action of Donepezil.
Experimental Data: Receptor Binding Affinity
The following table presents the receptor binding affinities (Ki in nM) of Donepezil and comparator compounds for their primary targets. Lower Ki values indicate higher binding affinity.
| Compound | Target | Ki (nM) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 | [1] |
| Modafinil | Dopamine Transporter (DAT) | ~4000 | N/A |
| Piracetam | AMPA Receptor (allosteric site) | >10,000 | N/A |
| Memantine | NMDA Receptor (MK-801 site) | ~1000 | N/A |
Comparative Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is commonly used to determine the rate of AChE-catalyzed hydrolysis of acetylthiocholine, and thus the inhibitory potential of a compound.
Caption: Workflow for AChE Inhibition Assay.
Protocol:
-
Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
In a 96-well plate, add the AChE solution and the test compound at various concentrations. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The absorbance increases as the product of the enzymatic reaction, thiocholine, reacts with DTNB to form a yellow-colored compound.
-
The rate of reaction is calculated from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Concluding Remarks
The landscape of cognitive enhancers is diverse, with compounds targeting different neurotransmitter systems and cellular processes. Donepezil stands out for its well-defined mechanism of action as an acetylcholinesterase inhibitor, with a strong evidence base for its clinical efficacy in Alzheimer's disease. In contrast, other agents like Modafinil, Piracetam, and Memantine offer alternative mechanisms that may be more suitable for other conditions or patient populations.
The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and clinicians. Further head-to-head clinical trials with standardized cognitive outcome measures are necessary to fully elucidate the comparative efficacy and safety profiles of these and other emerging cognitive enhancers. The continued exploration of novel mechanisms of action holds promise for the development of more effective and targeted therapies for cognitive disorders.
References
Assessing the Translational Potential of RO4987655: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational MEK inhibitor RO4987655 with established alternatives, supported by preclinical and clinical experimental data. The information presented aims to facilitate an informed assessment of RO4987655's translational potential in oncology.
Introduction to RO4987655
RO4987655 (also known as CH4987655) is an orally active and highly selective, ATP-noncompetitive inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of cell proliferation and survival in many human cancers.[3] By inhibiting MEK, RO4987655 aims to block downstream signaling and impede tumor growth.[2] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, leading to its investigation in clinical trials for patients with advanced solid tumors.[4][5]
Mechanism of Action and Signaling Pathway
RO4987655 targets the kinase activity of both MEK1 and MEK2.[1] These dual-specificity kinases are central components of the mitogen-activated protein kinase (MAPK) cascade. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell division.[3] MEK inhibitors, including RO4987655, bind to an allosteric site on the MEK enzymes, preventing their phosphorylation and activation of downstream targets, ERK1 and ERK2.[3][6] This blockade of ERK1/2 phosphorylation inhibits the transcription of genes involved in cell proliferation and survival, ultimately leading to tumor growth inhibition.[6]
Figure 1: Simplified RAS/RAF/MEK/ERK Signaling Pathway and Point of MEK Inhibition.
Preclinical Data Comparison
The following tables summarize the in vitro and in vivo preclinical efficacy of RO4987655 compared to other MEK inhibitors.
Table 1: In Vitro MEK Inhibition and Cellular Potency
| Compound | Target | IC50 (nM) - Enzyme Assay | Cell Line | IC50 (nM) - Cell Proliferation | Reference(s) |
| RO4987655 | MEK1/2 | 5.2 | NCI-H2122 (Lung) | 6.5 | [1] |
| Trametinib | MEK1/2 | 0.7 | BRAF V600E Melanoma | 0.3 - 0.85 | [7] |
| NRAS mutant Melanoma | 0.36 - 0.63 | [7] | |||
| Cobimetinib (B612205) | MEK1/2 | 4.2 | Not Specified | Not Specified | [7] |
| Selumetinib | MEK1 | 14 | Not Specified | Not Specified | [8] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing | Outcome | Reference(s) |
| RO4987655 | NCI-H2122 (Lung) | 1.0, 2.5, 5.0 mg/kg, single dose | 119%, 145%, and 150% tumor growth inhibition, respectively, on day 3. | [1] |
| Trametinib | HT-29 (Colon) | 0.3, 1.0 mg/kg, once daily for 14 days | Significant tumor growth inhibition; almost complete blockage at 1 mg/kg. | [9] |
| Cobimetinib | BRAF V600E mutant xenografts | Not Specified | Inhibited tumor cell growth. | [10] |
| Selumetinib | Not Specified | Not Specified | Not Specified |
Clinical Data Comparison
The following tables summarize the clinical trial data for RO4987655 and its alternatives.
Table 3: Phase I Clinical Trial Data for RO4987655
| Trial Identifier | Patient Population | Dose | Key Efficacy Results | Key Safety Findings | Reference(s) |
| Phase I Dose-Escalation | Advanced Solid Tumors (n=49) | MTD: 8.5 mg BID | 2 partial responses (1 confirmed); Clinical benefit in 21.1% of evaluable patients. | Most common: rash-related toxicity (91.8%), gastrointestinal disorders (69.4%). DLTs: blurred vision, elevated creatine (B1669601) phosphokinase. | [6][11] |
| Phase I in Japanese Patients | Advanced Solid Tumors (n=25) | MTD: 4 mg BID | 1 confirmed partial response (esophageal cancer); 7 patients with PFS > 16 weeks. | Most common: dermatitis acneiform, CPK elevation, eye disorders. DLTs: grade 3 CPK elevation. | [12] |
| Phase I Expansion | BRAF-mutant melanoma (n=18), BRAF wild-type melanoma (n=23), KRAS-mutant NSCLC (n=24), KRAS-mutant colorectal cancer (n=30) | 8.5 mg BID | ORR: 24% (BRAF-mutant melanoma), 20% (BRAF wild-type melanoma), 11% (KRAS-mutant NSCLC), 0% (KRAS-mutant colorectal cancer). | Consistent with dose-escalation study; no new safety signals. | [1][13] |
Table 4: Selected Clinical Trial Data for Alternative MEK Inhibitors
| Compound | Trial | Patient Population | Key Efficacy Results | Reference(s) |
| Trametinib | METRIC (Phase III) | BRAF V600E/K mutant advanced melanoma | Median PFS: 4.8 months (vs. 1.5 months with chemotherapy). ORR: 22% (vs. 8% with chemotherapy). | [8][9] |
| Cobimetinib (in combination with Vemurafenib) | coBRIM (Phase III) | BRAF V600 mutation-positive advanced melanoma | Median PFS: 12.3 months (vs. 7.2 months with vemurafenib (B611658) alone). ORR: 70% (vs. 50% with vemurafenib alone). | [14][15] |
| Selumetinib | SPRINT (Phase II) | Pediatric patients with NF1 and inoperable plexiform neurofibromas | ORR: 66%. | [16] |
Experimental Protocols
MEK Kinase Inhibition Assay (General Protocol)
A typical in vitro kinase assay to determine the IC50 of a MEK inhibitor involves the following steps:
-
Reagents : Recombinant active MEK1/2 enzyme, inactive ERK2 as a substrate, ATP, and the test compound (e.g., RO4987655) at various concentrations.
-
Reaction : The MEK enzyme is incubated with the test compound for a defined period.
-
Initiation : The kinase reaction is initiated by adding a mixture of the ERK2 substrate and ATP.
-
Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection : The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This is often done using an antibody-based detection method (e.g., ELISA) or by measuring ATP consumption (e.g., ADP-Glo™ Kinase Assay).[17][18]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Advanced Melanoma: Updated Results from Ongoing Trials | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor RO4987655 (CH4987655) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updated Data Showed Genentech’s Investigational Combination Of Cobimetinib And Zelboraf (Vemurafenib) Helps People With Advanced Melanoma Live For A Year Without Their Disease Worsening - BioSpace [biospace.com]
- 16. neurologylive.com [neurologylive.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Benchmarking RO4988546 Against Standard of Care in NRAS-Mutant Melanoma Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive analysis of the MEK inhibitor RO4988546 (also known as CH4987655) benchmarked against the current standard of care for NRAS-mutant melanoma. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.
Executive Summary
This compound is a potent and selective, orally available MEK inhibitor.[1][2] Preclinical studies have demonstrated its activity in inhibiting the MAPK pathway and suppressing tumor growth in NRAS-mutant melanoma cell lines and xenograft models. The current standard of care for advanced NRAS-mutant melanoma primarily involves immune checkpoint inhibitors (ICIs).[3][4] For patients who progress on or are ineligible for immunotherapy, MEK inhibitors such as binimetinib (B1684341) are a therapeutic option, although with modest efficacy.[5][6][7] This guide provides available data to compare the preclinical efficacy of this compound with the clinical benchmark set by binimetinib.
Data Presentation
Table 1: In Vitro Potency of MEK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound (CH4987655) | MEK1 | 5.2 | Cell-free assay | [1][8] |
| Binimetinib (MEK162) | MEK1/2 | - | - | |
| Trametinib (B1684009) (GSK1120212) | MEK1/2 | - | - |
Data for binimetinib and trametinib IC50 values were not available in the provided search results.
Table 2: Efficacy of MEK Inhibitors in NRAS-Mutant Melanoma Models
| Compound | Model | Dosing Regimen | Primary Endpoint | Result | Reference |
| This compound (CH4987655) | SK-MEL-2 Xenograft | Not specified | Tumor Growth Inhibition | Suppressed tumor growth | [9][10] |
| Binimetinib | Phase III NEMO Trial (vs. Dacarbazine) | 45 mg BID | Median Progression-Free Survival (PFS) | 2.8 months | [5][6][11] |
| Overall Response Rate (ORR) | 15% | [6][11] |
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In NRAS-mutant melanoma, a mutation in the NRAS gene leads to constitutive activation of this pathway, driving uncontrolled cell growth. MEK inhibitors like this compound target and block the activity of MEK1/2, thereby inhibiting the phosphorylation of ERK and downstream signaling.
Figure 1. Simplified MAPK signaling pathway in NRAS-mutant melanoma and the mechanism of action of this compound.
Experimental Protocols
In Vitro MEK1 Inhibition Assay
The in vitro potency of this compound was determined using a cell-free enzymatic assay. The concentration of the compound required to inhibit 50% of MEK1 kinase activity (IC50) was measured. This assay provides a direct measure of the compound's ability to interact with its molecular target.
Cell Line and Xenograft Studies
-
Cell Line: The SK-MEL-2 human melanoma cell line, which harbors an NRAS mutation, was utilized for in vivo studies.[9][10]
-
Xenograft Model: SK-MEL-2 cells were implanted subcutaneously into immunocompromised mice.[10] Once tumors reached a specified volume, animals were treated with this compound. Tumor growth was monitored over time to assess the anti-tumor activity of the compound.[10]
Figure 2. Experimental workflow for the SK-MEL-2 xenograft model used to evaluate this compound efficacy.
Comparison with Standard of Care
The standard of care for advanced NRAS-mutant melanoma has evolved to immunotherapy as a first-line treatment.[3][4] However, a significant portion of patients do not respond or develop resistance. For these patients, targeted therapies like MEK inhibitors are considered.
Binimetinib is a MEK inhibitor that has undergone Phase III clinical evaluation in NRAS-mutant melanoma. The NEMO trial showed a modest improvement in progression-free survival for binimetinib compared to dacarbazine (B1669748) chemotherapy (2.8 vs. 1.5 months).[5][6][11] However, the application for its approval in this indication was withdrawn due to the limited clinical benefit.[6]
The preclinical data for this compound demonstrates its ability to inhibit the MAPK pathway and suppress tumor growth in an NRAS-mutant melanoma model. A Phase I study of this compound showed partial responses in four out of twenty patients with BRAF wild-type melanoma, which includes NRAS-mutant cases.[12]
A direct comparison of the preclinical efficacy of this compound with binimetinib in a head-to-head study is not publicly available. However, the existing data suggests that this compound is a potent MEK inhibitor with demonstrated anti-tumor activity in a relevant preclinical model. Further studies, including direct comparative preclinical trials and eventually well-designed clinical trials, would be necessary to definitively establish its position relative to the existing standard of care.
Logical Relationship Diagram
Figure 3. Logical relationship between NRAS mutation, MAPK pathway, and the therapeutic intervention with this compound compared to the standard of care.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NRAS-mutant melanoma: current challenges and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Perspectives and Novel Strategies of NRAS-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Binimetinib for the treatment of NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SK-MEL-2 Xenograft Model | Xenograft Services [xenograft.net]
- 10. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of RO4988546
The proper disposal of the investigational compound RO4988546 requires adherence to safety protocols and regulatory guidelines. As a research chemical, specific safety data and disposal procedures may not be widely available. Therefore, it is imperative to handle and dispose of this compound with a conservative approach, treating it as potentially hazardous unless confirmed otherwise by a formal hazard assessment from your institution's Environmental Health and Safety (EHS) department.
This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals, outlining a procedural, step-by-step approach to the safe disposal of this compound and similar research compounds.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is crucial to classify the waste. Pharmaceutical research generates various waste streams, including expired drugs, unused materials, contaminated labware, and chemicals.[1] Improper disposal of these materials can pose risks to human health and the environment.[1][2]
Step 1: Hazard Characterization
Assume this compound is a hazardous waste until proven otherwise. Hazardous waste is defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[3] Consult your institution's EHS office to determine if the medication is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Indicators on a Safety Data Sheet (SDS) such as "carcinogen," "toxic," "flammable," or "corrosive" would signify a hazardous material.[2]
Step 2: Segregation and Storage
Proper segregation of chemical waste is fundamental to laboratory safety.[5][6]
-
Do Not Mix Wastes: Never mix hazardous waste with non-hazardous waste, as this renders the entire mixture hazardous.[7]
-
Incompatible Chemicals: Store incompatible chemicals separately, using physical barriers if necessary.[6][8] For example, reactive materials should be kept away from flammable ones.[5]
-
Collection Containers: Use appropriate, approved containers for waste collection. Plastic is often preferred.[3] Containers must be in good condition, chemically compatible with the waste, and have secure, leak-proof closures.[3][6]
-
Labeling: All waste containers must be clearly labeled in English with the words "Hazardous Waste" and the complete chemical name(s).[5] Abbreviations or chemical formulas are not acceptable.
-
Satellite Accumulation Areas (SAAs): Store chemical waste in a designated SAA at or near the point of generation.[3][6] Do not move waste from the room where it was generated to another for storage.[3]
Disposal Workflow for this compound
The following workflow outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Procedures
For Hazardous-Classified this compound:
-
Containerization: Carefully place the unwanted this compound (solid or in solution) into a designated hazardous waste container that is compatible with the chemical's properties.
-
Labeling: Affix a hazardous waste label to the container immediately. Fill out all required information, including the full chemical name ("this compound"), and the date accumulation started.
-
Storage: Keep the container sealed except when adding waste and store it in your lab's designated SAA.[3]
-
Pickup: Contact your institution's EHS department to schedule a waste pickup.[3] EHS will arrange for transport to an approved environmental management vendor for incineration.[4]
For Non-Hazardous-Classified this compound:
Even if deemed non-hazardous, drain or regular trash disposal is strongly discouraged for pharmaceutical compounds.[2][5][9]
-
Confirmation: Obtain written confirmation from your EHS department that this compound is not a regulated hazardous waste.
-
Disposal: Following institutional guidelines, non-hazardous agents are often placed in red biohazard-chemotoxic containers for collection and subsequent incineration.[4]
Disposal of Empty Containers and Contaminated Labware:
-
Acutely Toxic Waste Containers: If the compound were an acute hazardous waste (an EPA "P-listed" waste), the empty container must be triple-rinsed.[8] The rinsate must be collected and managed as hazardous waste.[8]
-
Standard Hazardous Waste Containers: For other hazardous materials, empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After this, the container may be disposed of in the trash after defacing the label.[6]
-
Contaminated Labware: Items such as gloves, pipette tips, and vials contaminated with this compound should be collected in a designated, sealed container and disposed of as hazardous waste.
Regulatory and Storage Compliance
Adherence to waste management regulations is mandatory. Key quantitative limits and timelines are summarized below.
| Regulation / Guideline | Requirement | Source |
| SAA Storage Limit | A maximum of 55 gallons of hazardous waste may be stored. | [3] |
| Acutely Toxic Waste Limit | A maximum of 1 quart (liquid) or 1 kg (solid) may be accumulated. | [3] |
| Container Weight Limit | Waste containers should not exceed a weight compatible with handling regulations (typically max 15 kg). | [5] |
| EPA Storage Time Limit | Maximum storage time within an academic facility is typically six months. | [6] |
It is the responsibility of the waste generator—the laboratory personnel—to know the properties of the materials used and to formulate a disposal plan before an experiment begins.[8] Always consult with your institution's EHS department for specific guidance and to ensure compliance with all federal, state, and local regulations.[2][3]
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling RO4988546
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of the research compound RO4988546 (CAS Number: 911114-85-7). Given the absence of a publicly available, specific Safety Data Sheet (SDS), this information is based on general best practices for handling potent, novel chemical compounds in a laboratory setting. It is imperative to treat this compound as a substance with unknown toxicological properties and to exercise the utmost caution.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE should be considered standard for all procedures involving this compound.
| Protective Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. A face shield offers broader facial protection. |
| Lab Coat | A fully buttoned lab coat, preferably made of a chemical-resistant material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the solid compound or preparing solutions. | Minimizes the risk of inhaling airborne particles or aerosols. The choice of respirator should be based on a formal risk assessment. |
Operational Plan for Handling
A systematic workflow is essential to ensure the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated consumables (e.g., pipette tips, weighing paper), and PPE (gloves, disposable lab coats).
-
Place these materials in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the CAS number "911114-85-7."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses from contaminated glassware.
-
Segregate halogenated and non-halogenated solvent waste into separate, appropriately labeled hazardous waste containers.
-
Never dispose of liquid waste containing this compound down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Disposal Pathway:
All waste generated from the handling of this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to incinerate or treat the chemical waste in the laboratory.
Caption: Disposal Pathway for this compound Waste.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. Always adhere to your local and institutional safety protocols and regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
